4-Bromo-2-chloro-5-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKKLGCVKORLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371215 | |
| Record name | 4-BROMO-2-CHLORO-5-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177480-81-8 | |
| Record name | 4-BROMO-2-CHLORO-5-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Bromo-2-chloro-5-fluorobenzoic acid" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern offers multiple reactive sites, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature, with its physical and chemical characteristics summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Identifier | Value |
| CAS Number | 177480-81-8 |
| Molecular Formula | C₇H₃BrClFO₂ |
| Molecular Weight | 253.45 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(O)c1cc(F)c(Br)cc1Cl |
| InChI | InChI=1S/C7H3BrClFO2/c8-5-2(9)1-4(7(11)12)6(10)3-5/h1,3H,(H,11,12) |
| Physical Property | Value | Source |
| Melting Point | 150-153 °C | [1] |
| Boiling Point | 314.5 °C (Predicted) | [1] |
| Density | 1.887 g/cm³ (Predicted) | [2] |
Synthesis and Purification
Postulated Synthesis Workflow
A plausible synthetic pathway is outlined below. This workflow is based on common organic chemistry transformations.
Figure 1. A potential synthetic workflow for this compound.
General Experimental Protocol for Oxidation of a Toluene Derivative
The following is a generalized experimental protocol for the oxidation of a substituted toluene to the corresponding benzoic acid, which could be adapted for the synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 4-bromo-2-chloro-5-fluorotoluene) in a suitable solvent system, such as a mixture of pyridine and water.
-
Addition of Oxidant: While stirring, slowly add the oxidizing agent (e.g., potassium permanganate) in portions to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and filter to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure this compound.
Spectral Data
While experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the surrounding halogen atoms.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons, each with a unique chemical shift due to the varied electronic environments created by the halogen substituents.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and various C-C and C-H aromatic stretching and bending vibrations. The C-Br, C-Cl, and C-F stretching vibrations would appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (253.45 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Applications in Research and Drug Development
Halogenated benzoic acids are valuable intermediates in medicinal chemistry due to their ability to participate in various coupling reactions and their influence on the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Role as a Synthetic Intermediate
This compound can serve as a precursor for the synthesis of more complex molecules through reactions targeting its carboxylic acid group or the aromatic ring.
Figure 2. Potential synthetic transformations of this compound.
Potential Biological Activities
While specific biological studies on this compound are limited, related halogenated aromatic compounds have been investigated for various therapeutic applications. The presence of halogen atoms can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with biological targets. Research on similar structures suggests potential for:
-
Antimicrobial Activity: Halogenated compounds have been explored for their antibacterial and antifungal properties.
-
Anticancer Activity: Many small molecule kinase inhibitors and other anticancer agents incorporate halogenated aromatic moieties.
Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its polysubstituted aromatic ring provides a versatile scaffold for the construction of novel compounds with potential biological activities. While detailed experimental data for this specific compound is not extensively documented in public sources, this guide provides a foundational understanding of its properties and potential applications based on available information and analogies to related structures. Further research into its synthesis, reactivity, and biological profile is warranted to fully explore its utility in drug discovery and materials science.
References
An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorobenzoic Acid
CAS Number: 177480-81-8
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-fluorobenzoic acid, a key halogenated aromatic carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, synthesis, reactivity, applications, and safety protocols.
Physicochemical Properties
This compound is a polysubstituted aromatic compound with a molecular structure that lends itself to a variety of chemical transformations.[1] Its halogen substituents and carboxylic acid group significantly influence its reactivity, solubility, and potential biological activity.[1] Typically, it appears as a white to off-white solid.[2]
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 177480-81-8 | [3] |
| Molecular Formula | C₇H₃BrClFO₂ | [3] |
| Molecular Weight | 253.45 g/mol | [3] |
| Physical Form | White to off-white solid | [2] |
| Melting Point | 150-153 °C | [4] |
| Boiling Point | 314.5 °C | [4] |
| Density | 1.887 g/cm³ | [4] |
| Purity | Typically ≥95% or 97% | [1][2] |
| Storage Temperature | Room Temperature or -20°C | [2][3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data from analogous compounds, the expected spectroscopic features are outlined below. Commercial suppliers may provide compound-specific spectra upon request.[4]
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns influenced by coupling with each other and the fluorine atom. The carboxylic acid proton would be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which is dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-140 ppm range, with their chemical shifts influenced by the attached halogens. The carboxylic acid carbonyl carbon would appear further downfield (δ > 165 ppm). |
| FTIR (cm⁻¹) | - O-H stretch (Carboxylic Acid): Broad band around 2500-3300. - C=O stretch (Carboxylic Acid): Strong absorption around 1680-1710. - C=C stretch (Aromatic): Peaks in the 1450-1600 region. - C-Halogen stretches: C-Cl, C-Br, and C-F stretches would appear in the fingerprint region below 1300. |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5] |
Synthesis and Reactivity
This compound is a synthetic compound, typically prepared through multi-step organic synthesis. While a specific, detailed protocol for this exact molecule is not readily published, a plausible and common synthetic strategy involves the lithiation and subsequent carboxylation of a corresponding halogenated benzene precursor.
Proposed Synthesis Experimental Protocol
A general and representative protocol for the synthesis of halogenated benzoic acids via lithiation is as follows. This method is adapted from the synthesis of similar compounds, such as 4-bromo-2,5-difluorobenzoic acid.[6]
Reaction: Ortho-lithiation of 1-bromo-3-chloro-4-fluorobenzene followed by carboxylation with carbon dioxide.
Materials:
-
1-bromo-3-chloro-4-fluorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid carbon dioxide)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-3-chloro-4-fluorobenzene dissolved in anhydrous diethyl ether or THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.
-
Carboxylation: Several pellets of freshly crushed dry ice are carefully added to the reaction mixture. The mixture is then allowed to warm slowly to room temperature overnight, allowing for the sublimation of excess CO₂.
-
Workup: The resulting suspension is acidified with 1 M HCl. The product is then extracted with diethyl ether. The combined organic layers are washed with water.
-
Purification: The product is extracted from the organic phase into a saturated aqueous solution of sodium bicarbonate. The aqueous extracts are combined, washed with a nonpolar solvent like methylene chloride to remove neutral impurities, and then re-acidified with concentrated HCl to precipitate the carboxylic acid.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum over a desiccant like MgSO₄ to yield this compound.
Reactivity
The reactivity of this compound is primarily dictated by its carboxylic acid group and the three halogen substituents on the aromatic ring.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and amidation with amines.
-
Aromatic Halogens: The bromine atom is particularly susceptible to displacement or participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in building more complex molecular scaffolds. The chlorine and fluorine atoms are less reactive in such transformations but contribute to the overall electronic properties of the molecule.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of multiple, distinct halogen atoms allows for selective and sequential chemical modifications, making it a versatile intermediate.
While specific, publicly disclosed drug candidates synthesized directly from this compound are not readily identifiable, its structural motifs are common in various biologically active molecules. Halogenated benzoic acids are known intermediates in the synthesis of a range of therapeutics, including kinase inhibitors and antiviral agents.[7][8] The lipophilic nature imparted by the halogens can enhance a molecule's ability to cross cellular membranes, a desirable trait in drug design.[1]
Safety and Handling
This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.
| Safety Aspect | Recommendation | Reference(s) |
| Hazard Identification | Signal Word: Warning Pictogram: GHS07 (Exclamation Mark) Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [2] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [2] |
| Handling & Storage | Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Store in a tightly closed container in a cool, dry place. | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [2] |
This guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures should be carried out in a properly equipped laboratory facility by trained personnel.
References
- 1. CAS 177480-81-8: this compound [cymitquimica.com]
- 2. This compound | 177480-81-8 [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. 177480-81-8|this compound|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended synthetic pathway for 4-Bromo-2-chloro-5-fluorobenzoic acid, a valuable halogenated aromatic carboxylic acid for applications in pharmaceutical and agrochemical research. Due to the absence of a well-documented, direct synthetic route in the literature, this guide outlines a highly plausible and practical approach based on established chemical transformations. The recommended pathway involves the oxidation of a commercially available substituted toluene, a method known for its reliability and high yields. An alternative, though potentially less selective, route via electrophilic bromination is also discussed.
Recommended Synthetic Pathway: Oxidation of 4-Bromo-2-chloro-5-fluorotoluene
The most promising and regioselective strategy for the synthesis of this compound is the oxidation of the methyl group of 4-Bromo-2-chloro-5-fluorotoluene. This starting material is commercially available, and the oxidation of benzylic carbons is a robust and well-understood transformation. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose, typically affording high yields of the corresponding benzoic acid.
Experimental Workflow: Oxidation of 4-Bromo-2-chloro-5-fluorotoluene
Caption: Experimental workflow for the synthesis of this compound via oxidation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the oxidation of substituted toluenes.
Materials and Reagents:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Bromo-2-chloro-5-fluorotoluene | C₇H₅BrClF | 223.47 | 201849-17-4 |
| Potassium Permanganate (KMnO₄) | KMnO₄ | 158.03 | 7722-64-7 |
| Water (H₂O) | H₂O | 18.02 | 7732-18-5 |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 |
| Product | |||
| This compound | C₇H₃BrClFO₂ | 253.45 | 177480-81-8 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-2-chloro-5-fluorotoluene (e.g., 10.0 g, 44.7 mmol) and water (400 mL).
-
Addition of Oxidant: To the stirred mixture, add potassium permanganate (e.g., 21.2 g, 134.1 mmol, 3.0 equivalents) in portions. The addition may be facilitated by preparing an aqueous solution of KMnO₄. For reactions that are slow to initiate, the addition of a small amount of aqueous sodium hydroxide can be beneficial.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the characteristic purple color of the permanganate ion, which is reduced to a brown manganese dioxide (MnO₂) precipitate. The reaction time can vary but is typically in the range of 4-8 hours.
-
Work-up and Isolation:
-
Once the reaction is complete (the purple color is discharged), cool the mixture to room temperature.
-
Filter the hot mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with several portions of hot water to ensure all the product is recovered.
-
Combine the filtrate and the aqueous washings.
-
While stirring, carefully acidify the clear filtrate with concentrated hydrochloric acid until the solution is strongly acidic (pH ~2). A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for approximately 30 minutes to ensure complete precipitation.
-
-
Purification and Characterization:
-
Collect the solid product by vacuum filtration, washing with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to a constant weight.
-
The purity of the product can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry). Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data (Theoretical):
| Parameter | Value |
| Starting Material Mass | 10.0 g |
| Moles of Starting Material | 0.0447 mol |
| Theoretical Product Mass | 11.33 g |
| Theoretical Yield | 100% |
Actual yields will vary depending on reaction conditions and purification efficiency.
Alternative Synthetic Pathway: Bromination of 2-Chloro-5-fluorobenzoic Acid
An alternative approach is the direct electrophilic bromination of 2-Chloro-5-fluorobenzoic acid. However, this method presents significant challenges regarding regioselectivity. The directing effects of the substituents on the aromatic ring are as follows:
-
-COOH (at C1): A deactivating, meta-directing group.
-
-Cl (at C2): A deactivating, ortho, para-directing group.
-
-F (at C5): A deactivating, ortho, para-directing group.
The combined influence of these groups makes it difficult to predict the major product with certainty, and a mixture of brominated isomers is a likely outcome. The desired 4-bromo isomer would be formed by substitution ortho to the fluorine atom and meta to the chlorine atom. While plausible, this route would likely require extensive purification to isolate the target compound, potentially leading to lower overall yields.
Logical Relationship of Directing Effects in Bromination
Caption: Directing effects in the bromination of 2-Chloro-5-fluorobenzoic acid.
Conclusion
For the synthesis of this compound, the oxidation of 4-Bromo-2-chloro-5-fluorotoluene is the recommended and most reliable method. This approach offers a clear and regioselective pathway to the desired product, utilizing a well-established chemical transformation. While direct bromination of 2-chloro-5-fluorobenzoic acid is a theoretical possibility, it is likely to be complicated by the formation of isomeric byproducts, making it a less favorable option for efficient synthesis. Researchers and drug development professionals should consider the oxidation pathway for a more controlled and higher-yielding synthesis of this valuable compound.
An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorobenzoic Acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides a versatile platform for the construction of complex molecular architectures. This trifunctionalized scaffold allows for selective, stepwise modifications, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its practical application in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 177480-81-8 |
| Molecular Formula | C₇H₃BrClFO₂ |
| Molecular Weight | 253.45 g/mol |
| Melting Point | 150-153 °C |
| Boiling Point | 314.5 °C |
| Appearance | White to off-white solid |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common strategy involves the oxidation of a corresponding toluene derivative.
Proposed Synthetic Pathway:
Figure 1. Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on the oxidation of substituted toluenes and should be optimized for the specific substrate.
Materials:
-
4-Bromo-2-chloro-5-fluorotoluene
-
Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromo-2-chloro-5-fluorotoluene (1.0 eq) in an aqueous solution.
-
Oxidation: Add the oxidizing agent (e.g., KMnO₄, multiple equivalents) portion-wise to the stirred suspension. The reaction is typically exothermic and may require cooling.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using KMnO₄, the manganese dioxide byproduct can be removed by filtration. Acidify the filtrate with concentrated HCl to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.
Applications in Organic Synthesis
The strategic placement of three different halogen atoms on the benzoic acid core makes this compound a highly versatile building block. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization through various cross-coupling reactions.
Key Reactions and Transformations:
-
Suzuki-Miyaura Coupling: The C-Br bond is the most reactive site for palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond with a wide range of boronic acids and esters. This reaction is fundamental for constructing biaryl structures, which are prevalent in many biologically active molecules.
-
Buchwald-Hartwig Amination: The C-Br and C-Cl bonds can undergo palladium-catalyzed amination reactions to form C-N bonds, providing access to substituted anilines.
-
Sonogashira Coupling: The C-Br bond can participate in Sonogashira coupling with terminal alkynes to form aryl-alkyne frameworks.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing carboxylic acid group, can be displaced by various nucleophiles under appropriate conditions.
Workflow for Sequential Cross-Coupling:
The Synthetic Keystone: 4-Bromo-2-chloro-5-fluorobenzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The intricate dance of atoms in a molecule dictates its function and potential as a therapeutic agent. Halogenated benzoic acids are a privileged class of building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive compounds. Among these, 4-Bromo-2-chloro-5-fluorobenzoic acid (CAS No. 177480-81-8) emerges as a strategically functionalized intermediate with significant potential for the development of novel therapeutics. This technical guide explores the core applications of this compound in medicinal chemistry, providing insights into its synthetic utility, potential pharmacological applications, and detailed experimental methodologies based on analogous structures. While direct examples of marketed drugs derived from this specific molecule are not prevalent in publicly accessible literature, its structural motifs are present in numerous successful therapeutic agents, underscoring its potential.
Core Properties and Synthetic Versatility
This compound possesses a unique arrangement of functional groups that make it an attractive starting material for complex molecular synthesis.
| Property | Value |
| CAS Number | 177480-81-8[1][2][3][4][5] |
| Molecular Formula | C₇H₃BrClFO₂[2][3] |
| Molecular Weight | 253.45 g/mol [2][3] |
| Structure | A benzene ring substituted with a carboxylic acid, a bromine atom, a chlorine atom, and a fluorine atom. |
The key to its utility lies in the differential reactivity of its functional groups:
-
Carboxylic Acid: This group is readily converted into amides, esters, and other functionalities, allowing for the introduction of diverse side chains and pharmacophores.
-
Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex biaryl and heterocyclic systems.
-
Chloro and Fluoro Groups: These halogens modulate the electronic properties of the aromatic ring, influencing the molecule's pKa, lipophilicity, and metabolic stability. They can also participate in nucleophilic aromatic substitution reactions under specific conditions.
This multi-functional nature allows for a modular and divergent approach to library synthesis in drug discovery programs.
Potential Applications in Medicinal Chemistry
Based on the applications of structurally similar compounds, this compound is a promising scaffold for the development of various therapeutic agents.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the enzyme. The halogenated benzoic acid motif is a common feature in these inhibitors. For instance, the core structure of multi-kinase inhibitors like Sorafenib can be conceptually derived from building blocks analogous to this compound. The strategic placement of halogens can influence binding affinity and selectivity.
Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
SGLT2 Inhibitors for Diabetes
A closely related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors such as Dapagliflozin and Empagliflozin.[6][7] These drugs are used for the treatment of type 2 diabetes. The halogenated phenyl ring is a crucial component of the C-aryl glucoside pharmacophore that binds to the SGLT2 transporter. The specific substitution pattern of this compound could be explored to develop new SGLT2 inhibitors with potentially improved pharmacokinetic or pharmacodynamic profiles.
General Synthetic Workflow for C-Aryl Glucoside SGLT2 Inhibitors
Caption: A generalized workflow for the synthesis of SGLT2 inhibitors.
Experimental Protocols
While specific protocols for the direct use of this compound in drug synthesis are proprietary or not widely published, the following are representative experimental procedures for key transformations based on analogous compounds. These protocols are for informational purposes and should be adapted and optimized for specific substrates and scales.
Protocol 1: Amide Coupling (General Procedure)
This protocol describes the formation of an amide bond, a common step in linking the benzoic acid scaffold to other parts of a target molecule.
Materials:
-
This compound
-
Amine of choice (e.g., aniline derivative, alkylamine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Suzuki Cross-Coupling (General Procedure)
This protocol illustrates the formation of a biaryl linkage, a common motif in kinase inhibitors, using the bromo- functionality.
Materials:
-
Amide derivative from Protocol 1 (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add the amide derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the biaryl product.
Logical Flow of a Medicinal Chemistry Program Utilizing the Scaffold
References
- 1. 177480-81-8|this compound|BLD Pharm [bldpharm.com]
- 2. 001chemical.com [001chemical.com]
- 3. China Customized 177480-81-8 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 177480-81-8 [chemicalbook.com]
- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
The Evolving Landscape of Drug Discovery: A Technical Guide to 4-Bromo-2-chloro-5-fluorobenzoic Acid Derivatives and Analogs
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the intricate molecular architecture of substituted benzoic acids has emerged as a fertile ground for discovery. This technical guide delves into the synthesis, biological activities, and therapeutic potential of a promising class of compounds: 4-Bromo-2-chloro-5-fluorobenzoic acid derivatives and analogs. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the current landscape, supported by experimental data and methodologies.
The strategic incorporation of halogen atoms—bromine, chlorine, and fluorine—onto a benzoic acid scaffold offers a powerful tool to modulate the physicochemical and pharmacological properties of a molecule. This strategic halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its therapeutic efficacy. This guide explores the derivatization of the this compound core into various functional groups, including amides and esters, and examines their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis and Derivatization
The synthetic versatility of this compound allows for the creation of a diverse library of derivatives. The carboxylic acid moiety serves as a key handle for derivatization, most commonly through the formation of amides and esters.
General Synthesis of 4-Bromo-2-chloro-5-fluorobenzamide Derivatives
A general approach to synthesizing N-substituted 4-bromo-2-chloro-5-fluorobenzamides involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to yield the desired amide.
General Synthesis of this compound Ester Derivatives
Esterification of this compound can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, reaction of the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base, provides a high-yielding route to the corresponding esters.
Biological Activities and Therapeutic Potential
While comprehensive biological data for a wide range of this compound derivatives remains an active area of research, studies on structurally related halogenated benzoic acid derivatives provide valuable insights into their potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of halogenated benzamide and benzoic acid ester derivatives. The specific substitution pattern on the aromatic ring can significantly influence cytotoxicity against various cancer cell lines. The data presented below is for structurally related halogenated benzofuran and benzothiadiazine derivatives, which share some structural motifs and demonstrate the potential of halogenated aromatic compounds in cancer therapy.
Table 1: Anticancer Activity of Halogenated Benzofuran and Benzothiadiazine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative 8 | HepG2 (Liver) | 3.8 ± 0.5 | [1] |
| A549 (Lung) | 3.5 ± 0.6 | [1] | |
| SW620 (Colon) | 4.2 ± 0.3 | [1] | |
| Benzothiadiazine Derivative | Triple-Negative Breast Cancer | 2.93 ± 0.07 | [2] |
Antimicrobial Activity
Fluorinated benzoic acid derivatives have also been investigated for their antimicrobial properties. The presence of fluorine can enhance the antimicrobial potency of these compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some fluorinated benzimidazole and 2-chlorobenzoic acid derivatives against various microbial strains.
Table 2: Antimicrobial Activity of Fluorinated Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole 14 | B. subtilis | 7.81 | [3] |
| 2-(m-fluorophenyl)-benzimidazole 18 | Gram-negative bacteria | 31.25 | [3] |
| 2-chlorobenzoic acid derivative 6 | E. coli | (pMIC = 2.27 µM/ml) | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The inhibition of pro-inflammatory signaling pathways is a major goal in the development of new anti-inflammatory drugs. A study on 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), a compound with structural similarities to the core of interest, demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells. This effect was attributed to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Key Signaling Pathways
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of genes involved in inflammation.
MAPK Signaling Pathway
The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Activation of this cascade by various stimuli, including growth factors and stress, leads to the phosphorylation and activation of transcription factors that modulate gene expression.
Experimental Protocols
Synthesis of N-(4-fluorophenyl)-4-bromo-2-chloro-5-fluorobenzamide (A Representative Amide Derivative)
Materials: this compound, thionyl chloride, 4-fluoroaniline, dichloromethane (DCM), triethylamine.
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-2-chloro-5-fluorobenzoyl chloride.
-
Dissolve the crude acyl chloride in dry DCM and cool to 0 °C.
-
Add a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Conclusion and Future Directions
The derivatives and analogs of this compound represent a promising class of compounds with the potential for development into novel therapeutic agents. The strategic placement of halogens on the benzoic acid core provides a powerful means to fine-tune their biological activity. While the currently available data on direct derivatives is limited, the exploration of structurally similar compounds has revealed significant potential in anticancer, antimicrobial, and anti-inflammatory applications.
Future research should focus on the systematic synthesis and biological evaluation of a broader library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity against various therapeutic targets. Further investigation into the mechanisms of action, particularly their effects on key signaling pathways such as NF-κB and MAPK, will provide a deeper understanding of their therapeutic potential and guide the development of the next generation of targeted therapies.
References
Spectral Data for 4-Bromo-2-chloro-5-fluorobenzoic Acid: A Search for Available Information
A comprehensive search for publicly available spectral data (NMR, IR, MS) and associated experimental protocols for 4-Bromo-2-chloro-5-fluorobenzoic acid did not yield specific results for this compound. While data for structurally similar molecules is accessible, no dedicated experimental datasets for this compound were found in the public domain through the conducted searches.
The investigation involved querying chemical databases and scientific literature for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. However, these searches returned information for related compounds, including:
-
4-Bromo-2-fluorobenzoic acid
-
4-Bromo-2-chlorobenzoic acid
-
4-Fluorobenzoic acid
-
5-Bromo-2-chlorobenzoic acid
-
4-Bromobenzoic acid
-
3-Bromo-4-fluorobenzoic acid
-
2-Bromo-5-chlorobenzoic acid
The absence of specific data for this compound prevents the creation of a detailed technical guide with quantitative data tables and experimental methodologies as requested. The generation of a meaningful data-specific visualization, such as a logical relationship diagram for its characterization, is also not feasible without the foundational spectral information.
It is possible that spectral data for this compound exists in proprietary databases, commercial catalogs, or has not yet been published in publicly accessible formats. Researchers and drug development professionals seeking this specific information may need to resort to direct experimental analysis or consult specialized, subscription-based chemical data services.
Technical Guide: Solubility of 4-Bromo-2-chloro-5-fluorobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-fluorobenzoic acid (CAS No. 177480-81-8) is a halogenated aromatic carboxylic acid.[1][2][3][4][5][6] Its structural complexity and the presence of multiple halogen substituents suggest its potential utility as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[4][7] The solubility of this compound in various organic solvents is a critical physical property that influences its handling, reactivity in chemical syntheses, and formulation for biological screening.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the following general predictions can be made about the solubility of this compound:
-
Polar Aprotic Solvents: Due to the polar carboxylic acid group and the polar carbon-halogen bonds, the compound is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can engage in dipole-dipole interactions and hydrogen bonding with the carboxylic acid group.
-
Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) is also anticipated to be significant. These solvents can act as both hydrogen bond donors and acceptors.
-
Non-Polar Solvents: In non-polar solvents such as hexanes and toluene, the solubility is expected to be limited. While the halogenated phenyl ring contributes some lipophilicity, the polar carboxylic acid group will likely hinder dissolution in these solvents.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly available literature. The following tables are provided for researchers to systematically record their experimentally determined solubility data.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Temperature (°C) | Observation (e.g., Soluble, Partially Soluble, Insoluble) |
| Polar Aprotic | Dimethylformamide (DMF) | ||
| Dimethyl Sulfoxide (DMSO) | |||
| Acetone | |||
| Acetonitrile | |||
| Polar Protic | Methanol | ||
| Ethanol | |||
| Isopropanol | |||
| Non-Polar | Hexanes | ||
| Toluene | |||
| Dichloromethane | |||
| Ethers | Diethyl Ether | ||
| Tetrahydrofuran (THF) |
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Acetone | |||
| Methanol | |||
| Ethanol | |||
| Toluene | |||
| Tetrahydrofuran (THF) |
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methods for determining the solubility of organic compounds.[8][9][10][11]
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
Selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Weigh approximately 5 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."
-
If the solid has not completely dissolved, observe if any portion has dissolved, in which case it is "partially soluble."
-
If the solid remains unchanged, it is deemed "insoluble."
-
Record the observations in a table similar to Table 1.
Quantitative Equilibrium Solubility Determination
This method provides a precise measurement of solubility.
Materials:
-
This compound
-
Selection of organic solvents
-
Scintillation vials with caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) for creating a standard curve for HPLC or UV-Vis analysis.
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid.
-
Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After the incubation period, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method with a standard curve.
-
Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.
-
Record the quantitative data in a table similar to Table 2.
Visualized Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Role of Solubility in Early Drug Discovery
This diagram shows a simplified workflow for early-stage drug discovery, highlighting the importance of solubility assessment.
Caption: Solubility in Early Drug Discovery.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 001chemical.com [001chemical.com]
- 3. This compound | 177480-81-8 [chemicalbook.com]
- 4. CAS 177480-81-8: this compound [cymitquimica.com]
- 5. usbio.net [usbio.net]
- 6. This compound | 177480-81-8 [sigmaaldrich.com]
- 7. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. studylib.net [studylib.net]
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-chloro-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physical Properties
4-Bromo-2-chloro-5-fluorobenzoic acid is a polysubstituted benzoic acid derivative. Its structural information and key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 177480-81-8 | [1] |
| Molecular Formula | C₇H₃BrClFO₂ | N/A |
| Molecular Weight | 253.45 g/mol | N/A |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)Cl)C(=O)O | N/A |
| InChI | InChI=1S/C7H3BrClFO2/c8-5-2(9)1-3(7(11)12)6(10)4-5/h1,4H,(H,11,12) | N/A |
| InChIKey | YWNWZJXZKXKVCJ-UHFFFAOYSA-N | N/A |
Note: The IUPAC name, SMILES, InChI, and InChIKey are based on the structure of this compound as there is no definitive source providing this specific information.
Spectroscopic Data (Reference Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms, as well as the carboxylic acid group. The aromatic region of the ¹H NMR spectrum would likely show two doublets, and the ¹³C NMR would display seven distinct signals for the seven carbon atoms. For reference, the experimental data for 4-bromobenzoic acid, 4-chlorobenzoic acid, and 4-fluorobenzoic acid are presented below.
Table 2.1: ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Bromobenzoic acid | 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H)[2] | 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38[2] |
| 4-Chlorobenzoic acid | 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)[2] | 171.7, 143.0, 136.3, 134.9, 133.9[2] |
| 4-Fluorobenzoic acid | 13.06 (s, 1H), 8.01 (dd, J = 5.64, 5.6 Hz, 1H), 7.32 (t, J = 8.88 Hz, 1H)[3] | 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96[4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretch (~1300 cm⁻¹), and aromatic C-H and C=C stretches. The carbon-halogen bonds (C-Br, C-Cl, C-F) will have absorptions in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (253.45 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions.
Crystallographic Data
No experimental crystallographic data, such as a Crystallographic Information File (CIF), for this compound has been found in the searched databases.
Experimental Protocols
Synthesis of a Related Compound: 4-Bromo-2-chlorobenzoic acid
While a specific protocol for this compound is not available, a detailed synthesis for the closely related 4-Bromo-2-chlorobenzoic acid via ortho-substituted carbonylation in a flow reactor is described below. This method could potentially be adapted for the synthesis of the target molecule.
Procedure:
-
Apparatus: A Vapourtec R2+ Series flow reactor equipped with a Vapourtec Gas/Liquid Membrane Reactor is used.
-
Catalyst Solution Preparation: A solution of palladium acetate (20 mg, 0.08 mmol) and triphenylphosphine (48 mg, 0.168 mmol) in 6 mL of 1,4-dioxane is prepared and loaded into a 5 mL loop.[5]
-
Substrate Solution Preparation: A solution of the ortho-substituted iodoarene substrate (1.68 mmol), triethylamine (0.272 g, 0.374 mL, 2.69 mmol), and water (0.505 g, 28 mmol) in 5.8 mL of 1,4-dioxane is prepared and loaded into a second 5 mL loop.[5]
-
Reaction Conditions: The HPLC pumps are set to a flow rate of 0.125 mL/min. The reactor temperature is maintained at 110 °C, and the CO pressure is set to 15 bar with a back pressure regulator at 250 psi (17.24 bar).[5]
-
Reaction Execution: The system is allowed to reach a steady state over 2 hours. The flow streams are then switched to pass the substrate and catalyst solutions through the reactor.
-
Work-up: The reaction mixture is evaporated to dryness. Ethyl acetate (25 mL) and 2 M sodium carbonate solution (10 mL) are added. The aqueous layer is collected, and the organic layer is extracted with 2 M sodium carbonate solution (2 x 10 mL). The combined aqueous layers are acidified with 2 M HCl and then extracted with ethyl acetate (3 x 25 mL). The organic layer is dried over sodium sulfate, and the solvent is evaporated under vacuum to yield the crude product as a solid.[5]
-
Purification: The crude product is recrystallized from an appropriate solvent.[5]
Safety Information
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
-
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.
-
Logical Relationship of Available Data
The following diagram illustrates the relationships between the different types of data discussed in this guide.
Caption: Logical flow of available data for this compound.
References
- 1. 177480-81-8|this compound|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]
- 5. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Hazards and safety precautions for 4-Bromo-2-chloro-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and recommended safety precautions for 4-Bromo-2-chloro-5-fluorobenzoic acid (CAS No. 177480-81-8). The information is compiled from available safety data sheets (SDS) to ensure laboratory personnel can manage the risks associated with the handling and use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning[2]
GHS Pictogram: [2]
Physical and Chemical Properties
While comprehensive experimental data is not publicly available for all properties, the following information has been compiled from various sources.
| Property | Value |
| CAS Number | 177480-81-8[2][3][4][5][6] |
| Molecular Formula | C₇H₃BrClFO₂[2] |
| Molecular Weight | 253.45 g/mol [2] |
| Appearance | Solid, powder (form may vary) |
| Boiling Point | 314.5 °C (Predicted)[6] |
Note: Some physical properties may be predicted data and should be used as an estimate.
Health Hazard Information
The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Inhalation : May cause respiratory tract irritation.[1] Symptoms can include coughing and shortness of breath.
-
Skin Contact : Causes skin irritation, which may result in redness, itching, and pain.[1]
-
Eye Contact : Causes serious eye irritation.[1] Symptoms may include redness, pain, and watering of the eyes.
-
Ingestion : While not a primary route of occupational exposure, ingestion may cause irritation of the digestive tract.[7]
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation : Work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
-
Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent personal exposure.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is mandatory.[3] |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Handling and Storage
-
Handling : Avoid all personal contact, including the inhalation of dust. Minimize dust generation and accumulation.[7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][7] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[7] Seek medical attention. |
Spill and Disposal Procedures
-
Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. The spill area should then be cleaned thoroughly.
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Fire and Explosion Hazards
-
Flammability : The compound is not considered a significant fire risk. However, containers may burn.
-
Extinguishing Media : Use extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Hazardous Combustion Products : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Logical Workflow for Chemical Safety
The following diagram illustrates the logical workflow for assessing and managing the risks associated with this compound.
Caption: Workflow for Hazard Management of Chemical Substances.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals for specific laboratory procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 177480-81-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex biaryl compounds, which are prevalent in numerous drug candidates.[3][4][5] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-5-fluorobenzoic acid with various arylboronic acids. This substrate is of particular interest as the resulting 2-chloro-5-fluoro-4-arylbenzoic acid scaffold can be a key intermediate in the development of novel therapeutics.
The presence of multiple halogen substituents on the benzoic acid ring presents a unique challenge regarding selectivity. The typical reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl > F.[6] Consequently, the reaction is expected to proceed selectively at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.[10]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar substrates.[1][2]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 110 | 8 | 90-98 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 82-92 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 10 | 75-85 |
Note: Yields are estimated based on similar reactions and may require optimization for this specific substrate.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
If a solid palladium catalyst and ligand are used, add them to the flask at this stage.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
-
Catalyst Addition (if liquid or dissolved):
-
If the palladium catalyst is added as a solution, do so at this point.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the product. If the product is an ester, proceed with extraction.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the solvent in vacuo.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-chloro-5-fluoro-4-arylbenzoic acid.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Amide Coupling Reactions with 4-Bromo-2-chloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amide coupling of 4-bromo-2-chloro-5-fluorobenzoic acid. This substituted benzoic acid is a valuable building block in medicinal chemistry and drug discovery, where the formation of amide bonds is a critical transformation for the synthesis of new chemical entities. The electron-withdrawing nature of the halogen substituents on the aromatic ring can present challenges for this transformation, necessitating robust and efficient coupling protocols.
Overview of Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis, typically involving the activation of a carboxylic acid to facilitate its reaction with an amine. Direct condensation of a carboxylic acid and an amine is often inefficient and requires harsh conditions. Therefore, a variety of coupling reagents have been developed to promote this reaction under milder conditions.
Commonly employed coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Another powerful class of reagents is uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and suitability for coupling challenging substrates.
Due to the electronic properties of this compound, the selection of appropriate coupling reagents and reaction conditions is crucial for achieving high yields and purity of the desired amide products.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the amide coupling of this compound with various amines using two common and effective coupling methods. The data is based on established protocols for structurally similar halogenated benzoic acids.
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Primary Aliphatic Amine (e.g., Benzylamine) | HATU | DIPEA | DMF | 2-4 | RT | 85-95 |
| Primary Aliphatic Amine (e.g., Benzylamine) | EDC/HOBt | DIPEA | DMF/DCM | 12-18 | RT | 75-85 |
| Primary Aromatic Amine (e.g., Aniline) | HATU | DIPEA | DMF | 4-8 | RT | 70-85 |
| Primary Aromatic Amine (e.g., Aniline) | EDC/HOBt | DIPEA | DMF/DCM | 18-24 | RT | 60-75 |
| Secondary Amine (e.g., Morpholine) | HATU | DIPEA | DMF | 3-6 | RT | 80-90 |
| Secondary Amine (e.g., Morpholine) | EDC/HOBt | DIPEA | DMF/DCM | 16-24 | RT | 70-80 |
Note: Yields are estimates and may vary depending on the specific amine substrate and purification method.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is generally effective for a wide range of primary and secondary amines, including those that may be less reactive.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a cost-effective and reliable method for the synthesis of a broad range of amides.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 eq) dropwise.
-
Add EDC hydrochloride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (aq) (1x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizations
The following diagrams illustrate the general workflow and the logical relationship of the key steps in the amide coupling reaction.
Caption: General experimental workflow for amide coupling.
Caption: Logical steps of the amide coupling protocol.
Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-chloro-5-fluorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing 4-Bromo-2-chloro-5-fluorobenzoic acid as a key starting material. This versatile building block, featuring a unique substitution pattern of bromo, chloro, and fluoro groups on the benzoic acid scaffold, offers multiple reaction sites for the construction of complex molecular architectures relevant to medicinal chemistry.
Introduction
This compound is an aromatic carboxylic acid that serves as a valuable precursor in the synthesis of various pharmaceutical ingredients.[1] Its trifunctional nature allows for selective chemical transformations, making it an attractive starting point for the synthesis of targeted therapeutic agents, including but not limited to kinase and PARP inhibitors. The strategic manipulation of the bromo, chloro, and fluoro substituents, along with the carboxylic acid moiety, enables the introduction of diverse functionalities and the construction of pharmacophoric elements.
Key Synthetic Transformations and Protocols
The primary transformations involving this compound include nucleophilic aromatic substitution, amide bond formation, and cross-coupling reactions. These reactions allow for the introduction of various side chains and the formation of biaryl structures, which are common motifs in many drug molecules.
Amide Bond Formation
The carboxylic acid group of this compound can be readily converted to an amide. This transformation is fundamental in drug development as the amide bond is a key structural feature in a vast number of biologically active molecules. The reaction typically proceeds via the activation of the carboxylic acid followed by coupling with a desired amine.
Experimental Protocol: General Procedure for Amide Coupling
This protocol outlines a general method for the amidation of this compound using a peptide coupling reagent.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine)
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
Quantitative Data:
| Coupling Reagent | Amine | Solvent | Reaction Time (h) | Yield (%) |
| HATU | Aniline | DMF | 6 | 85-95 |
| HBTU | Benzylamine | DMF | 8 | 80-90 |
| EDC/HOBt | Cyclopropylamine | DCM | 12 | 75-85 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Logical Workflow for Amide Bond Formation:
Caption: General workflow for the synthesis of N-substituted-4-bromo-2-chloro-5-fluorobenzamides.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the starting material is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds which are prevalent in many kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (e.g., phenylboronic acid, pyrazole-4-boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired biaryl product.
Quantitative Data:
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 70-80 |
| Pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | 65-75 |
Note: Yields are representative and may vary based on the specific boronic acid and reaction conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various pharmaceutical intermediates. For instance, it can be envisioned as a precursor for the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in oncology. The ability to perform selective functionalization at the bromine and carboxylic acid positions allows for the construction of complex heterocyclic systems and the introduction of pharmacophorically important groups. While direct synthesis of approved drugs from this specific starting material is not widely published, its structural motifs are present in several developmental and approved therapeutic agents.
Conclusion
This compound is a highly functionalized and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols provided herein for amide bond formation and Suzuki-Miyaura cross-coupling offer robust starting points for the elaboration of this scaffold into a diverse range of potential drug candidates. The strategic application of these and other synthetic transformations will continue to be a valuable tool for researchers and scientists in the field of drug discovery and development.
References
Application Notes and Protocols: The Role of 4-Bromo-2-chloro-5-fluorobenzoic Acid in the Synthesis of MEK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-fluorobenzoic acid is a key starting material in the synthesis of a class of targeted therapeutics known as MEK (mitogen-activated protein kinase kinase) inhibitors. These inhibitors are pivotal in oncology, particularly for cancers driven by mutations in the RAS/RAF signaling pathway. This document provides detailed application notes and experimental protocols for the synthesis and biological context of two prominent MEK inhibitors, Trametinib and Binimetinib, both of which can be synthesized utilizing derivatives of this versatile chemical building block.
Kinase Inhibitors Derived from this compound
The primary application of this compound in this context is in the synthesis of MEK1 and MEK2 inhibitors. These enzymes are crucial components of the RAS-RAF-MEK-ERK signaling pathway, which, when hyperactivated, drives cellular proliferation and survival in many human cancers.
Trametinib
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2. It is approved for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations. The synthesis of Trametinib involves the formation of an amide bond between a derivative of this compound and a substituted aniline.
Binimetinib
Binimetinib is another potent MEK1 and MEK2 inhibitor used in the treatment of BRAF-mutant melanoma. Its synthesis also involves the coupling of a substituted aniline with a benzoic acid derivative, highlighting a common synthetic strategy for this class of inhibitors.
Quantitative Data
The inhibitory activities of Trametinib and Binimetinib against MEK kinases and various cancer cell lines are summarized below.
| Inhibitor | Target(s) | IC50 (Cell-free assay) | Cell Line Examples (IC50) |
| Trametinib | MEK1, MEK2 | 0.92 nM (MEK1), 1.8 nM (MEK2) | Colorectal Cancer (B-RAF or K-RAF mutant): 0.48 nM - 36 nM BRAF mutant melanoma: 1.0 - 2.5 nM |
| Binimetinib | MEK1, MEK2 | 12 nM | BRAF- and NRAS-mutant cell lines (e.g., HT29, Malme-3M, SKMEL2): 30 - 250 nM Sensitive Neuroblastoma cell lines: 8 nM - 1.16 µM |
Signaling Pathway
Trametinib and Binimetinib target the MEK1 and MEK2 kinases within the RAS-RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell growth and proliferation.
Experimental Protocols
The synthesis of MEK inhibitors like Trametinib and Binimetinib from this compound typically involves an amide bond formation as a key step. This can be achieved through various modern coupling techniques or a classical Ullmann condensation.
General Experimental Workflow
The overall process involves the activation of the carboxylic acid and subsequent reaction with an appropriate aniline derivative.
Protocol 1: Amide Coupling using HATU
This protocol describes a general method for the amide coupling of this compound with a generic substituted aniline using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the substituted aniline and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Ullmann Condensation
This protocol outlines a copper-catalyzed Ullmann condensation for the coupling of this compound with a generic substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound, the substituted aniline, CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO to the mixture.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired N-aryl anthranilic acid derivative.
Conclusion
This compound serves as a critical precursor for the synthesis of potent MEK kinase inhibitors like Trametinib and Binimetinib. The protocols and data presented here provide a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors targeting the RAS-RAF-MEK-ERK pathway. The synthetic flexibility of this starting material allows for the generation of diverse libraries of compounds for further biological evaluation.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Bromo-2-chloro-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-chloro-5-fluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of multiple halogen substituents with differential reactivity allows for selective functionalization, making this substrate particularly valuable for the synthesis of complex molecular architectures.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F.[1] This differential reactivity allows for the selective reaction at the C-Br bond of this compound while leaving the C-Cl and C-F bonds intact for potential subsequent transformations. These notes offer detailed protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and carbonylation reactions. The provided protocols are general guidelines and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[2][3][4] For this compound, this reaction can be performed selectively at the C-Br bond to introduce a variety of aryl or heteroaryl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 8 mL of a 3:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aryl-2-chloro-5-fluorobenzoic acid.
Data Presentation: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | Toluene/H₂O | 90 | Moderate to Good |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Data adapted from established methodologies for structurally similar bromo-chloro aryl compounds and may serve as a guide for optimization.
Heck Reaction
The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6][7] This reaction can be used to introduce alkenyl groups at the 4-position of this compound.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-4 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) in the anhydrous, degassed solvent (5 mL).
-
Add the alkene (1.5 mmol) and the base (e.g., Et₃N, 2.0 mmol) to the reaction mixture.
-
Heat the mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 4-alkenyl-2-chloro-5-fluorobenzoic acid.
Data Presentation: Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | Good |
| PdCl₂(PPh₃)₂ (3) | --- | NaOAc (2) | NMP | 140 | Moderate to Good |
| Pd₂(dba)₃ (1) | P(o-tolyl)₃ (2) | K₂CO₃ (2) | Acetonitrile | 100 | Good |
Data based on general Heck reaction protocols and may require optimization for this specific substrate.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction is highly valuable for the synthesis of substituted alkynes.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N, i-Pr₂NH, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add the anhydrous, degassed solvent (5 mL), followed by the amine base (e.g., Et₃N, 3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the 4-alkynyl-2-chloro-5-fluorobenzoic acid.
Data Presentation: Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | RT - 50 | Good |
| Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH (2) | DMF | 60 | Good to Excellent |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N (3) | Toluene | 70 | Moderate to Good |
Data derived from general Sonogashira coupling protocols and should be optimized for the specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives from this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a solution of this compound (1.0 mmol) in the anhydrous, degassed solvent (5 mL).
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by flash chromatography to obtain the 4-amino-2-chloro-5-fluorobenzoic acid derivative.
Data Presentation: Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu (1.4) | Toluene | 100 | Good |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | Good to Excellent |
| [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh (1.5) | Toluene | 90 | Good |
Yields and conditions are based on general protocols and will require optimization.
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically from carbon monoxide.[14][15][16] This allows for the synthesis of carboxylic acid derivatives such as esters, amides, and Weinreb amides from this compound.
Experimental Protocol: Carbonylation to form a Methyl Ester
Materials:
-
This compound
-
Methanol (as reactant and solvent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Carbon monoxide (CO) gas (balloon or pressurized vessel)
-
Schlenk flask or autoclave
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add methanol (5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Purge the flask with CO gas for 1-2 minutes, then maintain a CO atmosphere using a balloon. For higher pressures, use an autoclave.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and vent the CO gas in a fume hood.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding methyl ester.
Data Presentation: Carbonylation
| Catalyst (mol%) | Ligand (mol%) | Nucleophile | Base (equiv.) | Solvent | Pressure | Temp (°C) | Typical Yield |
| Pd(OAc)₂ (2) | Xantphos (4) | Methanol | Et₃N (2) | Methanol | 1 atm | 80 | Good |
| PdCl₂(dppf) (3) | --- | R₂NH | K₂CO₃ (2) | Toluene | 10 atm | 100 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | H₂O/Et₃N | Et₃N (3) | DMF | 5 atm | 110 | Moderate to Good |
These conditions are illustrative and will likely require optimization for the specific nucleophile and substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles: effective combination of carbonylation and nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Key Intermediates: Application Notes and Protocols for Derivatives of 4-Bromo-2-chloro-5-fluorobenzoic Acid
For Immediate Release
This document provides detailed application notes and standardized protocols for the purification of 4-Bromo-2-chloro-5-fluorobenzoic acid and its key derivatives, including the corresponding acyl chloride, amides, and esters. These compounds are vital building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. The following methods are designed for researchers, scientists, and professionals in drug development to ensure high purity and yield of these critical intermediates.
Purification of this compound
The parent carboxylic acid can be effectively purified using two primary methods: recrystallization and acid-base extraction. The choice of method will depend on the nature and quantity of the impurities present.
Recrystallization
Recrystallization is a highly effective technique for removing crystalline solid impurities. For halogenated benzoic acids, a mixed solvent system, typically an alcohol and water, provides good results by exploiting the differential solubility of the target compound and impurities at varying temperatures.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as methanol/water or ethanol/water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified carboxylic acid will crystallize out of the solution. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
A similar protocol for the isomeric 5-bromo-2-chlorobenzoic acid using a methanol/water solvent system has been shown to yield a product with a purity of over 99.5% and a recovery yield of approximately 85%.[1][2]
Acid-Base Extraction
This method is particularly useful for separating the acidic this compound from neutral or basic impurities. The protocol is based on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution, such as 1 M sodium hydroxide or a saturated sodium bicarbonate solution. The carboxylate salt will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the sodium salt of the carboxylic acid.
-
Washing (Optional): The organic layer can be washed with additional basic solution to ensure complete extraction. The combined aqueous layers can be washed with fresh organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid, such as 6 M hydrochloric acid, to precipitate the purified carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
A similar procedure for the purification of 4-Bromo-2,5-difluorobenzoic acid has been documented, demonstrating the effectiveness of this technique.[3]
Synthesis and Purification of 4-Bromo-2-chloro-5-fluorobenzoyl Chloride
The acyl chloride is a key reactive intermediate for the synthesis of amides and esters. It is typically synthesized from the carboxylic acid and used in the subsequent step without extensive purification.
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet, suspend this compound in thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Reaction: Heat the mixture to reflux and maintain for several hours, or until the reaction is complete (cessation of gas evolution).
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure. The resulting crude 4-Bromo-2-chloro-5-fluorobenzoyl chloride is typically of sufficient purity for subsequent reactions.
For the analogous 5-bromo-2-chlorobenzoic acid, this process has been reported to yield the corresponding acyl chloride in 97-99% yield.[4][5]
Purification of Amide Derivatives
Amides synthesized from 4-Bromo-2-chloro-5-fluorobenzoyl chloride are generally solid products and can be purified by recrystallization.
-
Solvent Selection: Choose a suitable polar solvent for recrystallization. Common choices include ethanol, acetone, or acetonitrile.[6]
-
Dissolution: Dissolve the crude amide in a minimum amount of the chosen solvent at its boiling point.
-
Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified amide crystals under vacuum.
Purification of Ester Derivatives
Ester derivatives can be purified by a liquid-liquid extraction workup followed by removal of the solvent.
-
Quenching: Upon completion of the esterification reaction, quench the reaction mixture, for example, by adding a 10% sodium carbonate solution to neutralize any unreacted acid.[7]
-
Extraction: Extract the ester into an organic solvent like chloroform.
-
Washing: Wash the organic layer sequentially with a sodium carbonate solution and then with water to remove any remaining acidic or water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified ester. An 80% yield has been reported for the synthesis and purification of an ester of 4-fluorobenzoic acid using a similar protocol.[7]
Chromatographic Purification
For challenging separations or to achieve very high purity, chromatographic methods can be employed.
Column Chromatography
Column chromatography is a standard method for purifying organic compounds. For derivatives of this compound, a silica gel stationary phase with a mixture of non-polar and polar organic solvents as the mobile phase is typically effective.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to separate the components.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
A patent describing the synthesis of a methyl ester of a related bromo-fluoro-iodobenzoic acid derivative reports purification by column chromatography, yielding a white solid with a 72-80% yield.[8]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and is suitable for purifying small to medium quantities of material to a high degree of purity. A reverse-phase column is often used for halogenated benzoic acid derivatives.
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A common mobile phase consists of acetonitrile and water with a modifier like formic acid or phosphoric acid.[9]
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size and flow rate.
-
Purification: Inject the crude sample onto the preparative column and collect the fraction corresponding to the pure product.
-
Solvent Removal: Remove the mobile phase solvents from the collected fraction, typically by lyophilization or evaporation, to yield the highly purified product.
Quantitative Data Summary
| Compound Type | Purification Method | Solvent/Mobile Phase | Yield (%) | Purity (%) | Reference |
| 5-Bromo-2-chlorobenzoic acid | Recrystallization | Methanol/Water | 85 | >99.5 | [1][2] |
| 5-Bromo-2-chlorobenzoyl chloride | Synthesis/Distillation | Thionyl Chloride | 97-99 | - | [4][5] |
| 4-Fluorobenzoic acid ester | Extractive Workup | Chloroform | 80 | - | [7] |
| Methyl 4-bromo-5-fluoro-2-iodobenzoate | Column Chromatography | Ethyl Acetate/Hexane | 72-80 | - | [8] |
Visualized Workflows
Caption: Recrystallization workflow for this compound.
Caption: Acid-base extraction workflow for purifying the carboxylic acid.
Caption: Synthesis and purification pathways for key derivatives.
References
- 1. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 4. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzoic acids are pivotal structural motifs in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The title compound, 4-Bromo-2-chloro-5-fluorobenzoic acid, and its derivatives are of significant interest due to their potential applications in the development of novel therapeutics. The strategic placement of bromo, chloro, and fluoro substituents on the benzoic acid scaffold offers a unique combination of lipophilicity, electronic effects, and metabolic stability, making it a valuable building block for drug discovery. For instance, fluorinated benzoic acid derivatives are known to play a role in enhancing the pharmacological properties of molecules.[1] This document provides detailed protocols for the scale-up synthesis of this compound, along with insights into the potential biological relevance of its derivatives.
Biological Context and Signaling Pathways
While direct studies on the biological activity of this compound are limited in publicly available literature, research on structurally related compounds provides valuable insights into its potential therapeutic applications. Halogenated benzoic acids, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[2]
A notable study on a derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, demonstrated significant anti-inflammatory effects.[3] This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated primary microglial cells.[3] The mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression.[3] This suggests that derivatives of this compound could potentially be developed as modulators of inflammatory pathways in the central nervous system, which are implicated in various neurodegenerative diseases.[3]
The diagram below illustrates the signaling pathway potentially targeted by derivatives of this compound.
Caption: Potential anti-inflammatory mechanism of action.
Proposed Scale-up Synthesis of this compound
A plausible and scalable two-step synthetic route commencing from the commercially available starting material, 4-Bromo-5-chloro-2-fluorotoluene, is outlined below. This approach involves an initial benzylic bromination followed by oxidation to the desired carboxylic acid.
Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-chloro-5-fluorobenzyl bromide
This procedure utilizes N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator for the selective bromination of the benzylic position.
-
Materials and Equipment:
-
Multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with temperature control.
-
Standard laboratory glassware.
-
4-Bromo-5-chloro-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)
-
Anhydrous solvent (e.g., Carbon tetrachloride or Acetonitrile)
-
-
Procedure:
-
To a dried and nitrogen-purged reaction flask, add 4-Bromo-5-chloro-2-fluorotoluene (1.0 eq) and the chosen anhydrous solvent.
-
Add N-bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of the radical initiator (e.g., 0.02 - 0.05 eq of AIBN).
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain under a nitrogen atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-2-chloro-5-fluorobenzyl bromide. This intermediate may be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Synthesis of this compound
This step involves the oxidation of the benzylic bromide (or directly from the toluene) to the carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.
-
Materials and Equipment:
-
Large-capacity, multi-neck reaction flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Heating mantle.
-
Filtration apparatus.
-
4-Bromo-2-chloro-5-fluorobenzyl bromide (or 4-Bromo-5-chloro-2-fluorotoluene)
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
-
Procedure:
-
Charge the reaction flask with a solution of 4-Bromo-2-chloro-5-fluorobenzyl bromide (1.0 eq) in a suitable co-solvent if necessary (e.g., acetone or tert-butanol), and water.
-
Slowly add potassium permanganate (approximately 2.0 - 3.0 eq) portion-wise to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Cool the reaction mixture to room temperature and quench any excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the filter cake thoroughly with water.
-
Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the crude this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Data Presentation
| Parameter | Step 1: Benzylic Bromination | Step 2: Oxidation | Overall |
| Starting Material | 4-Bromo-5-chloro-2-fluorotoluene | 4-Bromo-2-chloro-5-fluorobenzyl bromide | 4-Bromo-5-chloro-2-fluorotoluene |
| Key Reagents | N-Bromosuccinimide, AIBN | Potassium permanganate | - |
| Solvent | Carbon tetrachloride | Water/Acetone | - |
| Reaction Temperature | Reflux | Reflux | - |
| Typical Reaction Time | 2-6 hours | 4-12 hours | - |
| Anticipated Yield | >90% (crude) | 70-85% (after purification) | 63-77% |
| Purification Method | Filtration | Recrystallization | - |
| Purity (Typical) | - | >98% | >98% |
Alternative Synthetic Strategies
For the synthesis of derivatives or in cases where the primary starting material is unavailable, other synthetic routes can be considered.
-
Grignard Reaction with Carbon Dioxide: This method involves the formation of a Grignard reagent from a suitable aryl bromide, followed by carboxylation with carbon dioxide. This is a powerful technique for introducing a carboxylic acid group.
-
Directed Ortho-metalation: For certain substitution patterns, directed ortho-metalation can be a highly regioselective method for introducing a carboxyl group. This involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile like carbon dioxide.
Conclusion
The provided protocols offer a robust and scalable pathway for the synthesis of this compound. The potential for its derivatives to act as anti-inflammatory agents highlights the importance of this class of compounds in drug discovery. Careful optimization of reaction conditions and purification procedures will be crucial for achieving high yields and purity in a large-scale setting. The versatility of halogenated benzoic acids as synthetic intermediates ensures their continued relevance in the development of new chemical entities with therapeutic potential.
References
Application Notes and Protocols for the Use of 4-Bromo-2-chloro-5-fluorobenzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-5-fluorobenzoic acid is a poly-halogenated aromatic carboxylic acid with significant potential as a scaffold in combinatorial chemistry and solid-phase synthesis. Its distinct functional groups—a carboxylic acid for immobilization, a bromine atom amenable to cross-coupling reactions, and additional chloro and fluoro substituents for modulating electronic and steric properties—make it an attractive starting point for the generation of diverse small molecule libraries. While specific literature on the solid-phase applications of this exact molecule is emerging, its utility can be confidently projected based on established methodologies for similar halogenated benzoic acids.
This document provides a representative, detailed protocol for the immobilization of this compound onto a solid support, its subsequent diversification via a Suzuki-Miyaura cross-coupling reaction, and the final cleavage to yield a small molecule product. The protocols and data presented are based on well-established principles of solid-phase organic synthesis and are intended to serve as a comprehensive guide for researchers.
Key Applications in Solid-Phase Synthesis
The primary application of this compound in a solid-phase context is the creation of libraries of substituted aromatic compounds. The strategic positioning of the halogens allows for selective chemical modifications:
-
Carboxylic Acid: Serves as the primary anchor point for attachment to various resins (e.g., Wang, Rink Amide), enabling the entire synthesis to be conducted on a solid support.
-
Bromine Atom: Acts as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amine substituents at this position.
-
Chlorine and Fluorine Atoms: These substituents can be used to fine-tune the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability. They may also serve as reaction sites for nucleophilic aromatic substitution under specific conditions, offering further diversification possibilities.
This multi-functional scaffold is therefore ideal for generating libraries for structure-activity relationship (SAR) studies in drug discovery.
Data Presentation: A Representative Synthesis
The following tables summarize the expected quantitative data for a representative solid-phase synthesis workflow using this compound.
Table 1: Resin Loading Efficiency
| Parameter | Value | Method of Determination |
| Resin Type | Wang Resin | - |
| Initial Resin Substitution | 1.0 mmol/g | Manufacturer's Specification |
| Reactants | This compound, DIC, DMAP | - |
| Final Resin Loading | 0.85 mmol/g | Fmoc-Glycine cleavage and UV analysis |
Table 2: On-Resin Suzuki-Miyaura Coupling
| Reaction Step | Reagents & Conditions | Expected Yield (%) | Purity (HPLC) (%) |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O | >95% (on-resin conversion) | Not applicable (on-resin) |
Table 3: Final Product Characterization after Cleavage
| Property | Value |
| Product Name | 2-chloro-5-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
| Molecular Formula | C₁₃H₈ClFO₂ |
| Molecular Weight | 250.65 g/mol |
| Overall Yield | 75% |
| Purity (HPLC) | 92% |
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the esterification reaction to attach the carboxylic acid to the hydroxyl groups of Wang resin.
-
Resin Swelling: In a peptide synthesis vessel, swell Wang resin (1 g, 1.0 mmol/g substitution) in N,N-Dimethylformamide (DMF, 10 mL) for 1 hour with gentle agitation. After swelling, drain the DMF.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (4 eq., 4.0 mmol, 1.01 g) in a minimal amount of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (2 eq., 2.0 mmol, 310 µL).
-
Loading onto Resin: To the swollen resin, add a solution of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq., 0.1 mmol, 12.2 mg) in DMF (2 mL). Then, add the pre-activated carboxylic acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours. Wash as described in step 5.
-
Drying: Dry the resin under vacuum for at least 4 hours.
-
Loading Determination: Determine the final loading of the resin using a standard method, such as the Fmoc-cleavage assay after coupling Fmoc-glycine to a small sample of the resin.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol details the diversification of the immobilized scaffold by replacing the bromine atom with a phenyl group.
-
Resin Preparation: Swell the this compound-loaded resin (0.5 g, ~0.425 mmol) in a 3:1 mixture of DMF and water (8 mL) for 1 hour.
-
Reagent Preparation: In a separate vial, dissolve phenylboronic acid (5 eq., 2.125 mmol, 259 mg) and sodium carbonate (4 eq., 1.7 mmol, 180 mg) in the DMF/water mixture (4 mL).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.1 eq., 0.0425 mmol, 49 mg) to the resin slurry.
-
Coupling Reaction: Add the phenylboronic acid/sodium carbonate solution to the resin slurry. Bubble argon or nitrogen through the mixture for 15 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 80°C and maintain with gentle agitation for 12 hours.
-
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture. Wash the resin sequentially with the DMF/water mixture (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from Wang Resin
This protocol describes the acidic cleavage of the final product from the solid support.[1][2]
-
Resin Swelling: Swell the dried, functionalized resin (from Protocol 2) in DCM (5 mL) for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Drain the DCM from the swollen resin. Add the cleavage cocktail (10 mL per gram of starting resin) to the resin. Agitate the mixture at room temperature for 2 hours.[1]
-
Product Collection: Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin with additional fresh TFA (2 x 2 mL).
-
Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitation: Add cold diethyl ether (10-fold volume of the remaining solution) to the concentrated residue to precipitate the crude product.
-
Isolation and Purification: Isolate the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether. Dry the product under vacuum. The crude product can be further purified by techniques such as HPLC or recrystallization.
Visualizations
Caption: Experimental workflow for solid-phase synthesis.
Caption: Diversification strategy from the core scaffold.
References
Application Notes and Protocols: Acylation Reactions Involving 4-Bromo-2-chloro-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic routes and protocols for acylation reactions starting with 4-bromo-2-chloro-5-fluorobenzoic acid. This compound serves as a valuable building block in medicinal chemistry and drug development, and its conversion into various acyl derivatives is a critical step for generating novel molecular entities. The protocols outlined below focus on the conversion of the carboxylic acid to a more reactive acylating agent and its subsequent use in Friedel-Crafts acylation reactions.
Introduction
This compound is a substituted aromatic carboxylic acid. Due to the presence of electron-withdrawing groups (Br, Cl, F, and COOH), its aromatic ring is deactivated towards electrophilic aromatic substitution. Therefore, it is not practical to perform acylation on this ring. Instead, the carboxylic acid moiety can be activated to acylate other nucleophilic substrates. The most common approach is to convert the carboxylic acid into an acyl chloride, which is a highly reactive electrophile suitable for acylating aromatic compounds (Friedel-Crafts acylation) or heteroatoms (N-acylation of amines, O-acylation of alcohols).
The resulting aryl ketones from Friedel-Crafts acylation are key intermediates in the synthesis of various pharmaceutically active compounds.[1] The general principles of Friedel-Crafts acylation involve the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] This electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds.[3]
Experimental Protocols
This section details the protocols for the activation of this compound and its subsequent use in a representative Friedel-Crafts acylation reaction.
Protocol 2.1: Synthesis of 4-Bromo-2-chloro-5-fluorobenzoyl chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous toluene to the flask to suspend the acid.
-
Slowly add thionyl chloride (approximately 2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and a drying tube.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude 4-bromo-2-chloro-5-fluorobenzoyl chloride, typically an oil or low-melting solid, can be used in the next step without further purification.
Protocol 2.2: Friedel-Crafts Acylation of Anisole with 4-Bromo-2-chloro-5-fluorobenzoyl chloride
This protocol provides a general procedure for the acylation of an activated aromatic compound, anisole, using the synthesized acyl chloride.
Materials:
-
4-Bromo-2-chloro-5-fluorobenzoyl chloride (from Protocol 2.1)
-
Anisole (1.0-1.2 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq)
-
Anhydrous dichloromethane (DCM) or another inert solvent (e.g., carbon disulfide)
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a dry round-bottom flask with a stir bar under an inert atmosphere.
-
Add anhydrous dichloromethane to the flask, followed by the slow addition of anhydrous aluminum chloride (AlCl₃) while cooling the flask in an ice bath (0 °C).
-
Dissolve the crude 4-bromo-2-chloro-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C. An acylium ion-Lewis acid complex will form.[4]
-
After stirring for 15-30 minutes, add anisole (1.0-1.2 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired (4-methoxyphenyl)(4-bromo-2-chloro-5-fluorophenyl)methanone.
Data Presentation
The following table summarizes the key parameters for the acylation reactions described.
| Reaction Step | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Product |
| Acyl Chloride Formation | This compound | Thionyl chloride (SOCl₂) | DMF (catalytic) | Toluene | 80-90 | 2-4 | 4-Bromo-2-chloro-5-fluorobenzoyl chloride |
| Friedel-Crafts Acylation | 4-Bromo-2-chloro-5-fluorobenzoyl chloride & Anisole | - | Aluminum chloride (AlCl₃) | Dichloromethane (DCM) | 0 to RT | 3-7 | (4-methoxyphenyl)(4-bromo-2-chloro-5-fluorophenyl)methanone |
Visualizations
Diagram 1: Workflow for the Synthesis of Acylated Products
Caption: Synthetic workflow from the starting acid to the final acylated product.
Diagram 2: General Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Applications in Drug Development
Halogenated benzoic acids and their derivatives are crucial intermediates in the synthesis of pharmaceuticals. For instance, related structures like 5-bromo-2-chlorobenzoic acid are starting materials for antidiabetic drugs such as dapagliflozin.[5][6] The acylation products derived from this compound can serve as advanced intermediates for a variety of therapeutic agents. The introduction of the substituted benzoyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The resulting ketones can be further modified, for example, through reduction to alcohols or conversion to other functional groups, expanding the chemical space available for drug discovery programs.[2]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2-chloro-5-fluorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective strategy involves a multi-step synthesis starting from 3-chloro-4-fluorotoluene. The main steps are:
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Bromination: Regioselective bromination of 3-chloro-4-fluorotoluene to yield 4-bromo-2-chloro-5-fluorotoluene.
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Oxidation: Oxidation of the methyl group of 4-bromo-2-chloro-5-fluorotoluene to a carboxylic acid, yielding the final product.
Q2: How can I improve the regioselectivity of the bromination step to favor the desired 4-bromo isomer?
Achieving high regioselectivity is a critical challenge. The chloro and fluoro substituents, along with the methyl group, direct the position of the incoming bromine. To favor the formation of the 4-bromo isomer, consider the following:
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a radical initiator (like AIBN) or an acid catalyst can offer better selectivity compared to using elemental bromine (Br₂).
-
Solvent: The choice of solvent can influence the selectivity. Non-polar solvents are often preferred for radical brominations.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Catalyst: The use of specific catalysts can help direct the bromination. For instance, in related syntheses, inhibitors have been used to prevent the formation of undesired isomers.
Q3: What are the common side products during the synthesis, and how can they be minimized?
The primary side products are often isomers of the desired compound, such as 3-bromo-2-chloro-5-fluorotoluene or other regioisomers. Minimizing these can be achieved by optimizing the bromination conditions as described in Q2. During the oxidation step, incomplete oxidation can lead to the corresponding aldehyde or benzyl alcohol as impurities. To minimize these, ensure a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed to completion.
Q4: What are the recommended purification methods for the final product?
Purification of this compound typically involves the following steps:
-
Extraction: After the reaction, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate. Washing with a basic solution (e.g., sodium bicarbonate) will transfer the carboxylic acid to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Acidification and Precipitation: The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Low Yield in Bromination Step | 1. Incomplete reaction. 2. Formation of multiple isomers. 3. Decomposition of starting material or product. | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Re-evaluate the brominating agent and reaction conditions for better regioselectivity (see FAQ Q2). 3. Control the reaction temperature carefully. |
| Mixture of Isomers After Bromination | 1. Non-selective brominating conditions. 2. Inappropriate catalyst or solvent. | 1. Switch to a more selective brominating agent like NBS. 2. Experiment with different solvents and catalysts to improve regioselectivity. |
| Incomplete Oxidation of the Methyl Group | 1. Insufficient amount of oxidizing agent (e.g., KMnO₄). 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of the oxidizing agent. 2. Extend the reaction time and monitor for the disappearance of the starting material. 3. Ensure the reaction is maintained at the optimal temperature for the chosen oxidizing agent. |
| Product is Difficult to Purify | 1. Presence of persistent impurities. 2. Oily product instead of a solid. | 1. Employ multiple purification techniques, such as column chromatography followed by recrystallization. 2. Try different solvent systems for recrystallization to induce crystallization. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed pathway based on established chemical principles for similar molecules. Optimization may be required for specific laboratory conditions.
Step 1: Bromination of 3-chloro-4-fluorotoluene
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluorotoluene in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or an acid catalyst.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-chloro-5-fluorotoluene.
Step 2: Oxidation to this compound
-
To a solution of 4-bromo-2-chloro-5-fluorotoluene in a mixture of pyridine and water, add potassium permanganate (KMnO₄) in portions.[1]
-
Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears.[1]
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the filter cake with hot water.
-
Combine the filtrates and concentrate under reduced pressure to remove the pyridine.
-
Acidify the aqueous residue with concentrated HCl until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent for further purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Halogenated Benzoic Acids (Reference Data for Analogs)
| Starting Material | Reaction Step | Reagents & Conditions | Yield | Reference |
| 1-bromo-2-fluoro-4-methylbenzene | Oxidation | KMnO₄, Pyridine/Water, 90°C, 3h | 73% | [1] |
| 4-bromo-2-fluorobenzaldehyde | Oxidation | NaClO₂, H₂O₂, NaH₂PO₄, Acetonitrile/Water, RT, overnight | 82% | [1] |
| 2-chlorobenzoic acid | Bromination | NBS, H₂SO₄, with catalyst | High selectivity | CN110002989B |
Note: The data in this table is for analogous compounds and should be used as a reference for optimizing the synthesis of this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting guide for the bromination step.
References
Common side reactions and byproducts with 4-Bromo-2-chloro-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Bromo-2-chloro-5-fluorobenzoic acid. The information is designed to help you anticipate and address common side reactions and byproducts, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
This compound is a versatile building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals.[1] Its key functional groups—a carboxylic acid and multiple halogen substituents—allow for a range of transformations, including:
-
Amidation: The carboxylic acid group readily reacts with amines to form amides, a common linkage in drug molecules.
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
-
Cross-Coupling Reactions: The carbon-bromine bond is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring can undergo substitution of its halogen atoms by strong nucleophiles.
Q2: I am seeing incomplete conversion during an esterification reaction. What are the likely causes and how can I fix it?
Incomplete conversion in Fischer-Speier esterification is a common issue, often stemming from the reversible nature of the reaction.
Troubleshooting Flowchart for Incomplete Esterification
Caption: Troubleshooting workflow for incomplete esterification reactions.
Potential Byproducts:
While the primary issue is often incomplete reaction, side reactions are possible, though generally at low levels under standard esterification conditions.
| Side Reaction/Byproduct | Potential Cause | Mitigation Strategy |
| Decarboxylation | High reaction temperatures. | Use milder conditions; consider alternative esterification methods not requiring high heat. |
| Anhydride Formation | Reaction of two carboxylic acid molecules. | Ensure sufficient alcohol is present to favor ester formation. |
Q3: My amidation reaction is sluggish and giving low yields. What are the common pitfalls?
Low yields in amidation reactions often point to issues with carboxylic acid activation, the nucleophilicity of the amine, or reaction conditions.
Troubleshooting Amidation Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Reactivity | The carboxylic acid is not sufficiently activated. | Use standard coupling reagents like EDC/HOBt or HATU to form a more reactive intermediate. |
| The amine is a poor nucleophile (e.g., sterically hindered or electron-deficient). | Increase the reaction temperature or use a more potent coupling reagent. | |
| Side Product Formation | The activated carboxylic acid intermediate is unstable and decomposes. | Use HOBt or a similar additive to form a more stable active ester, which will then react with the amine. |
| Solubility Issues | Reactants are not fully dissolved. | Choose a solvent in which all components are soluble, such as DMF or NMP. |
Potential Byproducts:
| Byproduct | Formation Pathway | Prevention |
| N-acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents like EDC. | Add HOBt or a similar auxiliary nucleophile to trap the intermediate as a more stable active ester. |
| Epimerization | If the amine or carboxylic acid contains a chiral center, harsh conditions or certain coupling reagents can lead to loss of stereochemical integrity. | Use milder conditions and epimerization-suppressing additives like HOBt. |
Q4: I am observing significant debromination in my Suzuki-Miyaura coupling reaction. Why is this happening and what can I do?
Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including protodeboronation of the boronic acid partner followed by reduction of the aryl halide, or direct reduction of the aryl halide.
A study on the selective dehalogenation of this compound demonstrated that the carbon-bromine bond is more susceptible to cleavage than the carbon-chlorine bond under certain photocatalytic conditions. This highlights the reactivity difference between the halogen substituents on the ring.
Troubleshooting Dehalogenation in Suzuki Coupling
| Factor | Influence on Dehalogenation | Mitigation Strategy |
| Base | Strong bases can promote protodeboronation of the boronic acid, leading to a source of hydride that can reduce the aryl halide. | Use a weaker base if possible (e.g., K₂CO₃ instead of K₃PO₄), or carefully control the stoichiometry. |
| Solvent | Protic solvents can be a source of protons for protodeboronation. | Use anhydrous solvents and consider the addition of molecular sieves. |
| Ligand | The choice of phosphine ligand can influence the rates of the desired cross-coupling versus side reactions. | Screen different ligands; bulky, electron-rich ligands can sometimes suppress reductive dehalogenation. |
| Catalyst | Catalyst decomposition to palladium black can lead to non-selective reductions. | Ensure proper inert atmosphere and use ligands that stabilize the active palladium species. |
Other Potential Byproducts in Suzuki Coupling:
| Byproduct | Formation Pathway |
| Homocoupling of Boronic Acid | The boronic acid couples with itself. |
| Protodeboronation | The boronic acid reacts with a proton source to replace the boronic acid group with a hydrogen atom. |
Q5: Can nucleophilic aromatic substitution (SNAr) occur with this molecule? Which halogen is most likely to be displaced?
Yes, SNAr is a potential reaction pathway, especially with strong nucleophiles. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the halogen substituents.
Reactivity of Halogens in SNAr
In SNAr reactions, the reactivity of the leaving group is often counterintuitive compared to SN1 and SN2 reactions. For aryl halides, the order of reactivity is typically:
F > Cl > Br > I
This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by more electronegative halogens that increase the electrophilicity of the carbon atom to which they are attached. Therefore, the fluorine atom at the 5-position is the most likely to be substituted in an SNAr reaction, followed by the chlorine at the 2-position, and finally the bromine at the 4-position.
Logical Flow for Predicting SNAr Reactivity
Caption: Predicting the site of nucleophilic aromatic substitution.
Experimental Protocols
Protocol 1: General Procedure for Esterification (Fischer-Speier Method)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Amidation using EDC/HOBt
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
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Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent.
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Purification: Wash the combined organic layers, dry, and concentrate. The crude product is then purified by column chromatography.
References
Optimization of Suzuki coupling conditions for 4-Bromo-2-chloro-5-fluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 4-bromo-2-chloro-5-fluorobenzoic acid. This substrate presents unique challenges due to its electron-deficient nature and steric hindrance, often leading to low yields or incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The main challenges stem from the electronic and steric properties of the molecule. The presence of electron-withdrawing fluorine and chlorine atoms can influence the reactivity of the C-Br bond. Additionally, the ortho-chloro and carboxylic acid groups create significant steric hindrance around the reactive site, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
Q2: Which palladium catalyst system is a good starting point for this reaction?
A2: For sterically hindered and electron-deficient aryl bromides, modern catalyst systems involving bulky, electron-rich phosphine ligands are generally recommended.[1] A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand such as SPhos or XPhos.[1] These ligands have been shown to be effective in promoting the coupling of challenging substrates.[1]
Q3: What is the recommended base for this Suzuki coupling?
A3: A strong, non-nucleophilic base is generally preferred to avoid side reactions.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have demonstrated effectiveness in many challenging Suzuki couplings.[1] For particularly difficult reactions, a stronger base like potassium tert-butoxide (t-BuOK) might be considered, although care must be taken to avoid hydrolysis of the carboxylic acid if water is present.[1]
Q4: How can I minimize the risk of protodeboronation of my boronic acid?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids under harsh conditions.[2] To mitigate this, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Additionally, using the boronic acid pinacol ester instead of the boronic acid can sometimes improve stability and reaction outcomes.[3]
Q5: What solvent system should I use?
A5: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly employed for Suzuki reactions.[1] Often, a mixture with water (e.g., a 4:1 or 2:1 ratio of organic solvent to water) is used to help dissolve the base and facilitate the reaction.[4][5] The choice of solvent can significantly impact the reaction rate and yield, so screening different solvent systems may be necessary.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inefficient Oxidative Addition | The steric hindrance from the ortho-chloro group may be slowing this step.[2] Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or other Buchwald-type ligands to facilitate the oxidative addition.[1] |
| Catalyst Inactivity | The palladium precatalyst may have degraded. Ensure you are using a fresh or properly stored catalyst. Consider using a more robust precatalyst system.[1] |
| Insufficient Reaction Temperature | Challenging couplings often require higher temperatures. Gradually increase the reaction temperature, for example, from 80°C to 110°C, while monitoring for decomposition.[3] |
| Poor Solubility of Reagents | Ensure all components, especially the base, are adequately soluble or well-stirred in the chosen solvent system. Adjusting the solvent ratio (e.g., dioxane/water) may improve solubility. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | This is often exacerbated by strong bases and high temperatures.[2] Try using a milder base (e.g., K₂CO₃) or a fluoride source like CsF or KF, which can act as a weaker base.[2][6] Using a boronic acid pinacol ester can also increase stability.[3] |
| Homocoupling of Boronic Acid | This can occur due to oxygen in the reaction mixture. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). |
| Dehalogenation of Starting Material | This can sometimes occur as a side reaction. Optimizing the ligand and base combination can help to favor the desired cross-coupling pathway. |
Experimental Protocols
The following are suggested starting protocols for the Suzuki coupling of this compound. Optimization will likely be required.
Protocol 1: General Conditions with Buchwald Ligand
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
-
Catalyst System:
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Pd(OAc)₂ (2 mol%)
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SPhos (4 mol%)
-
-
Base:
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K₃PO₄ (2.0 - 3.0 equiv)
-
-
Solvent:
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1,4-dioxane / water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~2-3 with 1M HCl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
-
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Troubleshooting guide for the synthesis of inhibitors using 4-Bromo-2-chloro-5-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of inhibitors using 4-Bromo-2-chloro-5-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of an isomeric impurity in my starting material, this compound. How can I identify and remove it?
A1: A common impurity in the synthesis of 4-substituted-2-chlorobenzoic acids is the formation of the corresponding 5-substituted isomer. In the case of this compound, a likely impurity is 5-Bromo-2-chloro-4-fluorobenzoic acid, which can be difficult to separate due to similar physical properties.
Troubleshooting Steps:
-
Identification: Use analytical techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS to identify the presence of the isomer. The coupling patterns and chemical shifts in the NMR spectra will be distinct for each isomer.
-
Purification:
-
Recrystallization: This is often the most effective method for removing isomeric impurities on a larger scale. Experiment with different solvent systems. A patent for the related 5-bromo-2-chlorobenzoic acid suggests that recrystallization from solvents like water, methanol, ethanol, acetic acid, or isopropanol can be effective in removing the 4-bromo isomer.[1][2]
-
Chromatography: For smaller scales or particularly difficult separations, column chromatography on silica gel may be necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to improve peak shape is a good starting point.
-
Q2: My amide coupling reaction between this compound and my amine is sluggish and gives a low yield. What can I do to improve it?
A2: The low reactivity is likely due to the steric hindrance from the ortho-chloro group and the electron-withdrawing nature of the substituents, which deactivates the carboxylic acid.
Troubleshooting Steps:
-
Activation of the Carboxylic Acid:
-
Convert to Acid Chloride: The most reliable method is to convert the carboxylic acid to the more reactive acid chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[3][4] The resulting acid chloride can then be reacted with the amine, usually in the presence of a non-nucleophilic base like triethylamine or DIPEA.
-
Use a Stronger Coupling Agent: If you are using standard coupling agents like DCC or EDC, consider switching to a more potent one. HATU or HOBt/EDC combinations are often more effective for hindered substrates.
-
-
Reaction Conditions:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help to overcome the activation energy barrier.
-
Increase Reaction Time: These reactions may require longer times to go to completion. Monitor the reaction by TLC or LC-MS.
-
-
Choice of Base: Ensure you are using a suitable base to neutralize the acid formed during the reaction. For coupling reactions, non-nucleophilic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are recommended. For reactions with the acid chloride, a stoichiometric amount of a base like pyridine or triethylamine is typically used.
Q3: I am attempting a Suzuki coupling at the bromine position of this compound, but I am getting low yields and a mixture of byproducts. What are the likely side reactions and how can I minimize them?
A3: Suzuki couplings with electron-deficient and sterically hindered aryl halides can be challenging. Common side reactions include dehalogenation, protodeboronation of the boronic acid, and homocoupling.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] Use a more active catalyst system consisting of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[6] These ligands promote the challenging oxidative addition step.
-
-
Minimizing Side Reactions:
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Dehalogenation: This is the replacement of the bromine with a hydrogen atom. It can be caused by impurities in the reagents or solvents. Ensure all reagents are pure and solvents are anhydrous and degassed.[7]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It is often promoted by excess base and water.[5] Use the minimum effective amount of base and ensure your reaction is run under anhydrous conditions. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can also reduce this side reaction.[5]
-
Homocoupling: The self-coupling of the boronic acid can compete with the desired cross-coupling. This is more prevalent if the cross-coupling reaction is slow.[5] A more active catalyst system can help to favor the desired reaction.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. Potassium phosphate (K₃PO₄) can also be effective.
-
Solvent: A mixture of an organic solvent like dioxane, THF, or toluene with a small amount of water is typically used.[7] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Q4: I am concerned about the regioselectivity of my Suzuki coupling. Will the reaction occur at the bromine or the chlorine?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F. Therefore, the Suzuki coupling is expected to occur selectively at the C-Br bond at the 4-position. The C-Cl bond at the 2-position should remain intact under standard Suzuki coupling conditions.
Quantitative Data
| Reaction Type | Starting Material | Reagents | Yield (%) | Reference |
| Amide Formation | 4-bromo-2,5-difluorobenzoic acid | Thionyl chloride, then aqueous ammonia | Not specified | [3] |
| Amide Coupling | 4-bromo-2,5-difluorobenzoic acid | Methanesulfonamide, EDC·HCl, DMAP | Not specified | [3] |
| Suzuki Coupling | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Varies | Often low with standard catalysts | [5] |
| Bromination | 2-chlorobenzoic acid | NBS/sulfuric acid | ~85% (for 5-bromo isomer) | [1] |
Note: Data for the specific target molecule, this compound, is limited in the public domain. The data presented is for structurally similar compounds to provide a general expectation of reaction outcomes.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via Acid Chloride Formation
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Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases and the solution becomes clear.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2-3 times) to ensure all volatile reagents are removed.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium precursor such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand like SPhos or XPhos (4-10 mol%). Add a base, such as K₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for inhibitor synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. 1349708-91-3|4-Bromo-5-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-5-fluorobenzoic acid. The following information addresses common issues related to the removal of impurities from the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route to this compound and what are the expected impurities?
A common and practical synthetic route is the electrophilic bromination of 2-chloro-5-fluorobenzoic acid. The primary impurities expected from this reaction are unreacted starting material and regioisomers of the product. The formation of these isomers is dictated by the directing effects of the substituents on the aromatic ring.
Q2: What are the directing effects of the chloro, fluoro, and carboxyl groups in this synthesis?
In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile (in this case, bromine).
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Carboxyl Group (-COOH): This is a deactivating, meta-directing group.[1][2]
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Chloro (-Cl) and Fluoro (-F) Groups: Halogens are deactivating but ortho, para-directing groups.[3][4]
Given the positions of the substituents in 2-chloro-5-fluorobenzoic acid, the bromination is likely to yield a mixture of isomers.
Q3: My final product is off-white or slightly yellow. What is the likely cause and how can I fix it?
A colored impurity is often a sign of residual starting materials, byproducts, or decomposition products. Purification by recrystallization, potentially with the use of activated charcoal, can often remove colored impurities. If the color persists, column chromatography is a more rigorous purification method.
Q4: After aqueous workup, I am having trouble separating my product from an acidic impurity. What could it be and how do I remove it?
If you have an acidic impurity, it is highly likely to be an unwanted regioisomer of this compound. Since both the desired product and the isomeric impurity are carboxylic acids, a simple acid-base extraction will not separate them. In this case, more advanced techniques like fractional recrystallization or column chromatography are necessary.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (2-chloro-5-fluorobenzoic acid)
Symptom:
-
Analysis of the crude product (e.g., by NMR, LC-MS) shows the presence of 2-chloro-5-fluorobenzoic acid.
-
The melting point of the product is lower and broader than expected.
Troubleshooting Steps:
-
Reaction Optimization: Ensure the reaction has gone to completion by increasing the reaction time, temperature, or the equivalents of the brominating agent.
-
Purification:
-
Recrystallization: If the concentration of the starting material is low, a single recrystallization may be sufficient to yield pure product.
-
Acid-Base Extraction: This method is effective for removing any non-acidic impurities but will not separate the starting material from the product.
-
Issue 2: Presence of Isomeric Impurities
Symptom:
-
NMR or LC-MS analysis indicates the presence of one or more isomers of this compound.
-
The melting point of the product is depressed and shows a broad range.
Troubleshooting Steps:
-
Fractional Recrystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent. It involves multiple, sequential recrystallization steps to isolate the desired isomer.
-
Column Chromatography: This is a highly effective method for separating isomers. The choice of stationary phase and eluent is critical. For acidic compounds, a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can improve separation. In some cases, adding a base like triethylamine to the eluent can help in the separation of acidic compounds. Specialized columns, such as those with phenyl or polar-embedded phases, can also offer enhanced selectivity for isomers.[2]
Impurity Summary and Purification Methods
| Impurity Name | Likely Source | Recommended Purification Method |
| 2-chloro-5-fluorobenzoic acid | Unreacted starting material | Recrystallization |
| Regioisomers (e.g., 5-Bromo-2-chloro-3-fluorobenzoic acid) | Side reaction during bromination | Fractional Recrystallization, Column Chromatography |
| Non-acidic byproducts | Side reactions | Acid-Base Extraction |
| Colored Impurities | Decomposition or side reactions | Recrystallization with activated charcoal, Column Chromatography |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Non-Acidic Impurities
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Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
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Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Fractional Recrystallization for Isomer Separation
-
Select a suitable solvent in which the desired isomer has a slightly different solubility compared to the unwanted isomer(s). This may require screening several solvents.
-
Dissolve the mixture of isomers in a minimum amount of the hot solvent.
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Allow the solution to cool slowly. The least soluble isomer will crystallize out first.
-
Collect the first crop of crystals by vacuum filtration.
-
Concentrate the mother liquor and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Analyze each crop of crystals (e.g., by melting point or NMR) to determine its purity.
-
Repeat the recrystallization process on the enriched fractions until the desired purity is achieved.
Protocol 3: Column Chromatography for Isomer Separation
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid or formic acid (e.g., 0.1-1%) is often added to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.
-
Procedure: a. Prepare a slurry of silica gel in the eluent and pack the column. b. Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for impurity identification and removal.
References
Preventing decomposition of 4-Bromo-2-chloro-5-fluorobenzoic acid during reactions
Welcome to the technical support center for 4-Bromo-2-chloro-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: The two main decomposition pathways for this compound are dehalogenation and decarboxylation.
-
Dehalogenation: This involves the removal of one or more halogen atoms. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F. Therefore, the C-Br bond is the most susceptible to cleavage, leading to the formation of 2-chloro-5-fluorobenzoic acid as a common byproduct, especially during Suzuki-Miyaura coupling reactions.[1] Under more forcing conditions, dechlorination can also occur.
-
Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide. While aromatic carboxylic acids are generally stable, decarboxylation can be induced at high temperatures or in the presence of certain catalysts. For electron-deficient benzoic acids, copper(I) can promote decarboxylative functionalization.[2]
Q2: I am observing significant formation of a de-brominated byproduct during a Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: The formation of the de-brominated byproduct, 2-chloro-5-fluorobenzoic acid, during Suzuki-Miyaura coupling is a common side reaction.[1] Potential causes include:
-
Reaction Temperature: Higher temperatures can promote hydrodehalogenation.
-
Base: The nature and strength of the base can influence the extent of dehalogenation. Some bases can act as hydride donors, leading to the reduction of the aryl halide.
-
Solvent: Protic solvents or impurities in the solvent can serve as a proton source for the dehalogenation process.
-
Catalyst System: An inappropriate palladium catalyst or ligand can lead to a higher propensity for side reactions.
Q3: Can the carboxylic acid group of this compound interfere with the reaction?
A3: Yes, the carboxylic acid group can interfere with palladium-catalyzed cross-coupling reactions. Under the basic conditions typically required, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to solubility issues in organic solvents and potential coordination with the palladium catalyst, which may inhibit its activity.[1] In some cases, protecting the carboxylic acid as an ester may be a suitable strategy to avoid these issues.
Troubleshooting Guides
Issue 1: Low Yield and/or Significant De-bromination in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote the desired cross-coupling and suppress dehalogenation. |
| Inappropriate Base | Screen different bases. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like alkoxides. The choice of base can be critical in minimizing side reactions.[3] |
| High Reaction Temperature | Optimize the reaction temperature. While heating is often necessary, excessive temperatures can lead to catalyst decomposition and increased dehalogenation. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent Issues | Ensure the use of high-purity, degassed solvents. If using a protic co-solvent like water, minimize its amount. Toluene is often a better solvent choice than dioxane or DMF to reduce dehalogenation. |
Issue 2: Suspected Decarboxylation
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Avoid excessively high reaction temperatures, as this is a primary driver for thermal decarboxylation. |
| Presence of Specific Catalysts | Be cautious when using copper catalysts, as they have been shown to promote the decarboxylation of electron-deficient benzoic acids.[2] If a co-catalyst is needed, screen alternatives. |
| Prolonged Reaction Times | Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor decarboxylation. |
Quantitative Data Summary
The following table summarizes typical yields and side product formation in Suzuki-Miyaura coupling reactions of halogenated benzoic acids. Note that specific quantitative data for this compound is limited in the literature; therefore, data from structurally similar compounds is included for illustrative purposes.
| Aryl Halide | Reaction Conditions | Desired Product Yield (%) | Dehalogenated Product (%) | Reference |
| 4-Bromopyrrole-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85°C | 48 | 35 (de-brominated) | [4] |
| N-Boc-4-Bromopyrrole-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85°C | 68 | <5 (de-brominated) | [4] |
| 4-Bromobenzoic Acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C | 95 | Not Reported | [5] |
| Halogenated Aminopyrazoles (Bromo) | Various Pd catalysts and bases | Generally good yields | Lower propensity to dehalogenation compared to iodo-derivatives | [6] |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize decomposition by employing a robust catalyst system and optimized conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane and water (4:1 v/v), degassed
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-2-chloro-5-fluorobenzoic acid
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Bromo-2-chloro-5-fluorobenzoic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective and high-yielding transformations with this polyhalogenated substrate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing cross-coupling reactions with this compound?
A1: The primary challenge is achieving chemoselectivity. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl > C-F.[1][2] For this compound, the goal is typically to selectively activate the more reactive C-Br bond while leaving the C-Cl and C-F bonds intact for potential subsequent transformations. Unwanted side reactions, such as the coupling at the C-Cl position or hydrodehalogenation, can lower the yield of the desired product.
Q2: Which type of palladium catalyst is generally recommended for selective C-Br bond activation in polyhalogenated arenes?
A2: For selective activation of C-Br bonds in the presence of C-Cl bonds, palladium catalysts with bulky and electron-rich phosphine ligands are highly recommended.[1] Ligands such as SPhos, XPhos, and RuPhos can promote the oxidative addition at the C-Br bond at lower temperatures, thus minimizing the competing reaction at the more stable C-Cl bond.[1]
Q3: How does the choice of base influence the outcome of the cross-coupling reaction?
A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in regenerating the active catalyst in Heck and Sonogashira couplings. The strength and nature of the base can significantly impact the reaction rate and selectivity. For Suzuki reactions with boronic acids, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base should be optimized for each specific reaction, as its effectiveness can be solvent and substrate-dependent.
Q4: Can the carboxylic acid group on the substrate interfere with the reaction?
A4: Yes, the carboxylic acid group can potentially interfere with the reaction. It can react with the base, affecting its stoichiometry, and in some cases, the carboxylate can coordinate to the palladium center, influencing its catalytic activity. It is sometimes advantageous to protect the carboxylic acid group as an ester to avoid these complications, though many successful couplings are achieved with the free acid.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%).2. Use a Pre-catalyst: Employ a pre-formed, air-stable palladium pre-catalyst to ensure efficient generation of the active Pd(0) species.3. Degas Thoroughly: Ensure all solvents and reagents are properly degassed to prevent oxidation of the Pd(0) catalyst. | Higher catalyst concentration can overcome slow reaction kinetics. Pre-catalysts provide a more reliable source of the active catalytic species. Oxygen can deactivate the catalyst. |
| Poor Ligand Choice | 1. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, or cataCXium® A).2. Adjust Ligand:Metal Ratio: Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). | Ligand choice is critical for promoting oxidative addition at the C-Br bond and stabilizing the catalyst. An incorrect ratio can lead to catalyst deactivation or inactive species. |
| Suboptimal Base/Solvent | 1. Screen Bases: Evaluate different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; Et₃N, DBU for Heck/Sonogashira).2. Screen Solvents: Test a range of solvents (e.g., Toluene, Dioxane, THF, DMF, often with water for Suzuki). | The base and solvent system significantly affects solubility, reaction rates, and catalyst stability. |
Issue 2: Lack of Chemoselectivity (Reaction at C-Cl or C-F bond)
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | 1. Lower the Temperature: Gradually decrease the reaction temperature in 10 °C increments. | The energy barrier for C-Cl bond activation is higher than for C-Br. Lower temperatures will favor the reaction at the more reactive C-Br bond. |
| Inappropriate Catalyst System | 1. Use a More Selective Ligand: Employ ligands known for high selectivity in polyhalogenated systems.2. Avoid Highly Active Catalysts: Very reactive "ligandless" or certain N-heterocyclic carbene (NHC) catalysts might be too reactive and lead to over-reaction. | The ligand structure directly influences the steric and electronic environment around the palladium center, which dictates selectivity. |
| Prolonged Reaction Time | 1. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed. | Extended reaction times, especially at elevated temperatures, can lead to the slower reaction at the C-Cl bond. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | 1. Improve Degassing Technique: Use freeze-pump-thaw cycles for thorough degassing of solvents.2. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions. |
| Water Content | 1. Use Anhydrous Conditions (if necessary): For certain reactions, ensure all reagents and solvents are strictly anhydrous.2. Controlled Addition of Water: In some Suzuki couplings, a small amount of water is beneficial. Optimize the water content. | Water can be a source of protons for hydrodehalogenation. However, in Suzuki reactions, it can be necessary for the hydrolysis of the boronate ester and to facilitate the action of some inorganic bases. |
| Base Strength/Type | 1. Use a Weaker Base: If hydrodehalogenation is observed, consider using a milder base. | Strong bases can sometimes promote side reactions. |
Data Presentation: Representative Catalyst Performance for Selective C-Br Coupling
The following tables summarize typical conditions and expected outcomes for the selective cross-coupling at the C-Br position of substrates similar to this compound. Note: Yields are highly dependent on the specific coupling partner and require optimization.
Table 1: Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 12-24 | 70-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 12-24 | 75-98 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 18-36 | 50-80 |
Table 2: Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 16-24 | 60-85 |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | 120-140 | 24-48 | 50-75 |
| Herrmann's Catalyst | - | DBU | NMP | 120 | 12-24 | 65-90 |
Table 3: Sonogashira Coupling
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF/DMF | 60-80 | 8-16 | 70-90 |
| Pd(OAc)₂ | CuI | Xantphos | DIPA | Toluene | 80-100 | 12-24 | 65-85 |
| Pd/C (copper-free) | - | - | Piperidine | DMF | 100 | 24 | 50-70 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Logical workflow for catalyst selection and troubleshooting.
References
Technical Support Center: 4-Bromo-2-chloro-5-fluorobenzoic Acid Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-chloro-5-fluorobenzoic acid in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider during work-up?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective work-up procedure. Key properties are summarized in the table below. The acidic nature of the carboxylic acid group dictates the use of acid-base extraction for purification. Its halogenated structure contributes to a higher molecular weight and potentially lower solubility in water compared to benzoic acid.
Q2: How do I effectively remove unreacted this compound from my reaction mixture?
A2: An aqueous basic wash is the most effective method. By washing the organic layer with a solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic this compound will be deprotonated to its corresponding carboxylate salt. This salt is highly soluble in the aqueous layer and can be separated from the desired neutral or basic product in the organic layer.
Q3: My desired product is an ester or amide of this compound. How should I modify the work-up?
A3: If your product is neutral (e.g., an ester or amide), the standard acid-base extraction is ideal. After quenching the reaction, dilute the mixture with a water-immiscible organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting acid. Follow this with washes of water and brine to remove any remaining inorganic impurities.
Q4: What is the best way to purify the final product if it contains impurities other than the starting acid?
A4: If, after the extractive work-up, your product still contains impurities, recrystallization or column chromatography are the recommended purification methods. The choice of solvent for recrystallization is critical and should be determined experimentally. For column chromatography, a solvent system should be chosen that provides good separation between your product and the impurities on a Thin Layer Chromatography (TLC) plate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177480-81-8 | [1][2][3] |
| Molecular Formula | C₇H₃BrClFO₂ | [1][2][3] |
| Molecular Weight | 253.45 g/mol | [1][2][3] |
| Appearance | Off-white solid | [1] |
| Predicted pKa | 2.29 ± 0.25 | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol is suitable for reactions where this compound is a reactant and the desired product is a neutral or basic compound.
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a separate flask containing an appropriate quenching agent (e.g., water, saturated ammonium chloride solution) with stirring, potentially in an ice bath to control any exothermic reaction.[5]
-
Solvent Addition: Dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel of appropriate size.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release any evolved CO₂ gas.[6] Continue to shake more vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Basic Wash (Optional): Repeat the basic wash (steps 4-5) if a significant amount of starting acid is suspected to remain.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol is for the purification of a solid product obtained after the initial work-up.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. This is typically determined through small-scale solubility tests.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid.[7] Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.[7][9] The flask can then be placed in an ice bath to maximize crystal yield.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Emulsion formation during extraction | - High concentration of starting materials or products.- The organic solvent is too similar in density to the aqueous layer. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.[6] - If possible, add more of the organic solvent to dilute the mixture.- Allow the separatory funnel to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite. |
| Product precipitates out during basic wash | - The product may have some acidic properties, forming a salt that is insoluble in both the organic and aqueous layers. | - Use a weaker base for the wash (e.g., dilute sodium bicarbonate instead of sodium hydroxide).- Increase the volume of both the organic and aqueous phases to keep the product salt dissolved. |
| Low recovery of the desired product | - The product may be partially soluble in the aqueous layer.- Incomplete extraction from the aqueous layer. | - If the product has some polarity, back-extract the combined aqueous layers with a fresh portion of the organic solvent.[11]- Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form. |
| Starting acid remains in the product after work-up | - Incomplete reaction.- Insufficient basic wash. | - Increase the number of basic washes.- Use a stronger base for the wash if the product is stable to it.- Consider purification by column chromatography or recrystallization. |
| Oiling out during recrystallization instead of crystallization | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated with impurities. | - Choose a lower-boiling point solvent.- Try a different solvent system.- Attempt to purify the crude product further by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
Mandatory Visualizations
Caption: General experimental workflow for the work-up of reactions.
Caption: Troubleshooting decision tree for emulsion formation.
References
- 1. CAS 177480-81-8: this compound [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. 001chemical.com [001chemical.com]
- 4. This compound CAS#: 177480-81-8 [m.chemicalbook.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 10. scribd.com [scribd.com]
- 11. How To [chem.rochester.edu]
Technical Support Center: Purifying 4-Bromo-2-chloro-5-fluorobenzoic Acid by Recrystallization
This guide provides researchers, scientists, and drug development professionals with technical support for the recrystallization of 4-Bromo-2-chloro-5-fluorobenzoic acid. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound via recrystallization. The selection of an appropriate solvent is critical and may require preliminary solubility tests.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Small-scale solubility tests with various solvents are recommended to identify the optimal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][2][3] Avoid adding an excess of solvent, as this will reduce the recovery yield.[4][5]
-
Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3] This step should be done rapidly to prevent premature crystallization in the funnel.[6][7]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[4][8] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1][8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
Quantitative Data Summary
| Solvent System | Amount of Solute (g) | Volume of Solvent to Dissolve at Boiling (mL) | Crystal Yield (g) | Percent Recovery (%) | Melting Point of Recrystallized Product (°C) | Observations |
| Example: Ethanol/Water | 1.0 | 15 | 0.85 | 85 | 210-212 | Well-formed needles |
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Problem: No crystals form upon cooling. Possible Causes & Solutions:
-
Too much solvent was added: This is a very common issue.[4][5][8] To resolve this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[5] Alternatively, add a "seed crystal" of the pure compound to the solution.[5]
Problem: The product "oils out" instead of forming crystals. Possible Causes & Solutions:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution is cooling too quickly.
-
High concentration of impurities. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][6] Using a different solvent or a solvent pair may also be necessary.[7]
Problem: Low recovery of the purified compound. Possible Causes & Solutions:
-
Too much solvent was used during dissolution or washing. Use the minimum amount of near-boiling solvent for dissolution and ice-cold solvent for washing.[5]
-
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-warmed.[3]
-
Incomplete crystallization. Allow more time for cooling or cool the solution in an ice bath for a longer period.
Problem: The recrystallized product is not pure. Possible Causes & Solutions:
-
The solution cooled too quickly, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
Inappropriate solvent selection. The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility. Re-evaluate the solvent choice through solubility testing.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization? A1: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. It should also either not dissolve the impurities at all or dissolve them very well so they remain in the solution after cooling. The solvent's boiling point should be lower than the melting point of the compound to be purified.
Q2: What is the purpose of hot filtration? A2: Hot filtration is used to remove insoluble impurities from a hot, saturated solution before it is cooled to induce crystallization. This ensures that the insoluble impurities are not incorporated into the final crystals.
Q3: Why is it important to use a minimal amount of hot solvent? A3: Using the minimum amount of hot solvent necessary to dissolve the compound creates a saturated solution upon cooling, which is essential for maximizing the yield of the recrystallized product.[5] Using too much solvent will result in a lower or even no yield of crystals.[4][5]
Q4: What does it mean if the product "oils out"? A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than as solid crystals.[4][7] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly impure.[4] The resulting oil can trap impurities, leading to a less pure final product.
Q5: How can I improve the purity of my final product? A5: To improve purity, ensure slow cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.[8] Washing the collected crystals with a small amount of ice-cold solvent can also help remove adhering impurities. If the product is still impure, a second recrystallization may be necessary.
Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-5-fluorobenzoic Acid and Other Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Bromo-2-chloro-5-fluorobenzoic acid with other halogenated benzoic acids. The interplay of multiple halogen substituents creates a unique electronic and steric environment, influencing the compound's behavior in various chemical transformations. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical and agrochemical agents.
Data Presentation: Physicochemical Properties and Reactivity
The reactivity of halogenated benzoic acids is fundamentally governed by the electronic and steric effects of the halogen substituents. These effects are reflected in the acidity of the carboxylic acid (pKa) and the propensity of the aryl halides to participate in key synthetic reactions.
Acidity of Halogenated Benzoic Acids
The acidity of a benzoic acid is a direct measure of the stability of its carboxylate conjugate base. Electron-withdrawing groups, such as halogens, increase acidity by stabilizing the negative charge. The position and nature of the halogen substituents significantly influence the pKa value.
| Compound | CAS Number | pKa (Predicted/Experimental) |
| Benzoic Acid | 65-85-0 | 4.20 |
| 4-Fluorobenzoic Acid | 456-22-4 | 4.14 |
| 4-Chlorobenzoic Acid | 74-11-3 | 3.98 |
| 4-Bromobenzoic Acid | 586-76-5 | 3.97 |
| 4-Iodobenzoic Acid | 619-58-9 | 4.03 |
| 2-Chlorobenzoic Acid | 118-91-2 | 2.92 |
| 2,4-Dichlorobenzoic Acid | 50-84-0 | ~2.7 |
| This compound | 177480-81-8 | ~2.29 (Predicted) |
Note: Experimental pKa values can vary slightly depending on the solvent and temperature. The pKa for this compound is a predicted value.
The predicted low pKa of this compound suggests a significantly acidic character, a consequence of the cumulative electron-withdrawing inductive effects of the three halogen substituents. The ortho-chloro substituent also contributes to this increased acidity through the "ortho effect," where steric hindrance forces the carboxylic acid group out of the plane of the aromatic ring, reducing resonance stabilization of the neutral acid and thereby increasing its acidity.
Reactivity in Key Synthetic Transformations
The halogen substituents on the aromatic ring serve as synthetic handles for a variety of cross-coupling and substitution reactions. The reactivity of each halogen is highly dependent on the reaction mechanism.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a halide on the aromatic ring. The reaction rate is generally accelerated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. The reactivity of the halogens as leaving groups in SNAr often follows the trend: F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.
For this compound, the fluorine atom is the most likely site for nucleophilic attack, especially given its position para to the electron-withdrawing bromine atom and ortho to the chloro and carboxyl groups.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond, as the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step. The general reactivity trend is: I > Br > Cl >> F .
For this compound, the carbon-bromine bond is the most likely site to undergo oxidative addition in a Suzuki-Miyaura coupling, making the bromine atom the primary reactive handle for introducing new carbon-carbon bonds. The C-Cl and C-F bonds would require more forcing conditions to react.
Esterification
The esterification of benzoic acids is influenced by both electronic and steric factors. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. However, steric hindrance from ortho-substituents can impede the approach of the alcohol nucleophile, slowing the reaction. This compound possesses a sterically hindered ortho-chloro substituent, which is expected to decrease the rate of esterification compared to less substituted benzoic acids.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the fluoride atom of this compound with a nucleophile (e.g., an alkoxide).
Materials:
-
This compound
-
Sodium methoxide (or other desired nucleophile)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.
-
Add the sodium alkoxide (1.1 - 1.5 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid at the bromine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous and air-sensitive reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Fischer Esterification
Objective: To form the methyl ester of this compound.
Materials:
-
This compound
-
Anhydrous methanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualizations
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Fluorination Fortifies Benzoic Acid Analogs: A Comparative Guide to Enhanced Biological Activity
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing therapeutic potential. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated benzoic acid analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design and development.
The introduction of fluorine, a highly electronegative and relatively small atom, can profoundly alter the physicochemical properties of a molecule. These modifications, including increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, often translate to significant improvements in biological activity. This guide delves into the tangible effects of fluorination on benzoic acid derivatives across various therapeutic areas, including oncology, infectious diseases, and inflammation.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro biological activities of fluorinated and non-fluorinated benzoic acid analogs, providing a clear, quantitative comparison of their efficacy.
Table 1: Anticancer Activity of Benzoic Acid Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Analog | |||
| Benzoic Acid Derivative | A549 (Lung Carcinoma) | >100 | |
| Fluorinated Analogs | |||
| Compound with 2 fluorine atoms | A549 (Lung Carcinoma) | PI: 4.95 | [1] |
| Compound with 5 fluorine atoms | A549 (Lung Carcinoma) | 0.64 | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PI: Proliferation Index.
Table 2: Antimicrobial Activity of Benzoic Acid Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Non-Fluorinated Analog | |||
| 2-Phenyl-1H-benzo[d]imidazole | Bacillus subtilis | >500 | [2] |
| Fluorinated Analogs | |||
| 2-(o-Fluorophenyl)-1H-benzo[d]imidazole | Bacillus subtilis | 125 | [2] |
| 2-(m-Fluorophenyl)-1H-benzo[d]imidazole | Bacillus subtilis | 7.81 | [2] |
| 2-(p-Fluorophenyl)-1H-benzo[d]imidazole | Bacillus subtilis | 250 | [2] |
| Unsubstituted aniline derivative | S. aureus ATCC 33591 | No significant activity | [3] |
| Fluoro-substituted derivatives | S. aureus ATCC 33591 | Weak inhibitors | [3] |
| Trifluoromethyl derivative | S. aureus ATCC 33591 | 2 | [3] |
| 3,4-Dichloro derivative | S. aureus ATCC 33591 | 0.5 | [3] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 3: Enzyme Inhibitory Activity of Benzoic Acid Analogs
| Compound | Enzyme | IC50 (µM) | Reference |
| Non-Fluorinated Analog | |||
| 4-(methoxyphenyl)sulfonyl derivative | α-glucosidase | 5.3 ± 0.159 | [4] |
| Fluorinated Analogs | |||
| 4-(trifluoromethoxyphenyl)sulfonyl derivative | α-glucosidase | 3.1 ± 0.043 | [4] |
| 4-(trifluoromethyl)benzenesulfonyl derivative | α-glucosidase | 6.4 ± 0.012 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the antimicrobial susceptibility of microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of some 4-fluorobenzoic acid derivatives are attributed to their ability to inhibit key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.[5]
Caption: Inhibition of the NF-κB signaling pathway by fluorinated benzoic acid analogs.
Experimental Workflow Diagram
The general workflow for a structure-activity relationship (SAR) guided drug discovery program for benzoic acid analogs is depicted below.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating the Structure of Compounds Synthesized from 4-Bromo-2-chloro-5-fluorobenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural validation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard analytical techniques for validating the structure of compounds derived from 4-Bromo-2-chloro-5-fluorobenzoic acid, a versatile starting material in medicinal chemistry.
The synthesis of novel molecular entities often begins with strategically substituted building blocks. This compound is one such starting material, offering multiple reaction sites for the generation of diverse compound libraries. Its derivatives are of interest in the development of therapeutic agents, including hypoglycemic drugs. The unambiguous confirmation of the chemical structure of these derivatives is paramount to ensure the reliability of subsequent biological and pharmacological studies.
This guide outlines the common analytical methodologies for structural elucidation and provides comparative data for compounds synthesized from similar precursors, offering a reference for researchers working with this compound.
Key Analytical Techniques for Structural Validation
The primary methods for determining the structure of organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be determined.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and stereochemistry.
Comparative Data for Structural Validation
Table 1: Comparative ¹H NMR Spectral Data for Halogenated Benzoic Acid Derivatives
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Solvent |
| Hypothetical Product from this compound | Expected signals in the 7.5-8.5 ppm range, with splitting patterns dictated by the substitution. | Dependent on the specific derivative synthesized. | CDCl₃ or DMSO-d₆ |
| 4-Bromo-2-fluorobenzoic acid | Signals typically observed between 7.0 and 8.0 ppm. | - | Not specified |
| 5-Bromo-2-chlorobenzoic acid | Signals reported in the aromatic region. | - | Not specified |
| 4-Chlorobenzoic acid | 7.46 (d), 7.81 (d) | - | D₂O |
Table 2: Comparative ¹³C NMR Spectral Data for Halogenated Benzoic Acid Derivatives
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Solvent |
| Hypothetical Product from this compound | Expected signals in the 110-140 ppm range, with C-F and C-Cl couplings. | Expected around 160-170 ppm. | CDCl₃ or DMSO-d₆ |
| 4-Chlorobenzoic acid | 130.99, 133.07, 137.53, 139.32 | 177.48 | D₂O |
Table 3: Comparative Mass Spectrometry Data for Halogenated Benzoic Acid Derivatives
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| This compound | 251.9 (calculated for C₇H₃BrClFO₂) | Loss of H₂O, COOH, Br, Cl | ESI or EI |
| 4-Bromo-2-fluorobenzoic acid | 217.9 (for C₇H₄BrFO₂) | Loss of COOH | Not specified |
| 5-Bromo-2-chlorobenzoic acid | 233.9 (for C₇H₄BrClO₂) | - | Not specified |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for the synthesis and analysis of compounds derived from halogenated benzoic acids.
General Synthesis of an Amide Derivative
-
To a solution of this compound in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., triethylamine or diisopropylethylamine).
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
-
Acquire the mass spectrum in the desired ionization mode (e.g., electrospray ionization - ESI).
X-ray Crystallography
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature.
-
Solve and refine the crystal structure using appropriate software.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and structural validation of a compound derived from this compound.
Caption: Synthetic workflow for a derivative.
Caption: Structural validation workflow.
Alternative Starting Materials
While this compound is a valuable precursor, alternative starting materials can also be employed to synthesize similar polyhalogenated aromatic compounds. The choice of starting material often depends on the desired substitution pattern, commercial availability, and cost.
Table 4: Comparison of Alternative Starting Materials
| Starting Material | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Trisubstituted with Br, Cl, and F. | Offers multiple points for diversification. | May have limited commercial availability or higher cost. |
| 2-Chlorobenzoic acid | Monosubstituted. | Readily available and cost-effective. | Requires subsequent halogenation steps, which may lead to isomeric mixtures. |
| Salicylic acid | Dihydroxy-substituted. | Inexpensive and widely available. | Requires multiple synthetic steps to introduce the desired halogens. |
| 2-Amino-5-bromobenzoic acid derivatives | Can be used to introduce nitrogen-containing functionalities early in the synthesis. | Useful for specific target structures. | May require protecting group strategies. |
The synthesis of high-purity 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid often involves bromination in the presence of a catalyst to control regioselectivity and inhibit the formation of unwanted isomers.
Conclusion
The structural validation of compounds synthesized from this compound relies on a combination of powerful analytical techniques. While direct, comprehensive datasets for derivatives of this specific starting material are not always present in the public domain, a comparative analysis with structurally related compounds provides a solid framework for researchers. By employing the detailed experimental protocols and understanding the expected spectral characteristics outlined in this guide, scientists can confidently elucidate and confirm the structures of their novel compounds, paving the way for further research and development.
Purity Under the Magnifying Glass: A Comparative Spectroscopic Analysis of 4-Bromo-2-chloro-5-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comprehensive comparison of 4-Bromo-2-chloro-5-fluorobenzoic acid, a key building block in medicinal chemistry, with its structural isomers, based on spectroscopic analysis. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, alongside comparative data to aid in the quality assessment of this critical reagent.
The precise arrangement of halogen substituents on the benzoic acid scaffold significantly influences the molecule's physicochemical properties and its reactivity in synthetic pathways. Consequently, unambiguous confirmation of the substitution pattern and the absence of isomeric impurities are crucial for reproducible and reliable downstream applications. This guide utilizes NMR and LC-MS data to differentiate this compound from its potential isomers, providing a clear benchmark for purity assessment.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural isomers. This data serves as a reference for confirming the identity and purity of commercial or synthesized batches.
Table 1: Comparison of Molecular Formula and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated m/z ([M-H]⁻) |
| This compound | C₇H₃BrClFO₂ | 253.45 | 251.9003 |
| 4-Bromo-2,5-difluorobenzoic acid | C₇H₃BrF₂O₂ | 237.00 | 235.9204 |
| 2-Bromo-4-chloro-5-fluorobenzoic acid | C₇H₃BrClFO₂ | 253.45 | 251.9003 |
Table 2: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (ppm) and Coupling Constant (Hz) |
| This compound | δ 7.9 - 8.1 (d, J ≈ 7-8 Hz, 1H), δ 7.7 - 7.9 (d, J ≈ 5-6 Hz, 1H) |
| 4-Bromo-2,5-difluorobenzoic acid | δ 7.6 - 7.8 (m, 2H) |
| 2-Bromo-4-chloro-5-fluorobenzoic acid | δ 7.8 - 8.0 (d, J ≈ 8-9 Hz, 1H), δ 7.6 - 7.8 (d, J ≈ 7-8 Hz, 1H) |
Table 3: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (ppm) |
| This compound | ~165 (C=O), 157-160 (d, J ≈ 250 Hz, C-F), other aromatic carbons between 115-140 |
| 4-Bromo-2,5-difluorobenzoic acid | ~164 (C=O), 155-160 (dd, C-F), other aromatic carbons between 110-140 |
| 2-Bromo-4-chloro-5-fluorobenzoic acid | ~166 (C=O), 156-159 (d, J ≈ 250 Hz, C-F), other aromatic carbons between 115-140 |
Table 4: Comparative ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Compound | Chemical Shift (ppm) |
| This compound | ~ -110 to -115 |
| 4-Bromo-2,5-difluorobenzoic acid | Two distinct signals, typically between -110 and -140 |
| 2-Bromo-4-chloro-5-fluorobenzoic acid | ~ -115 to -120 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and accurate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify isomeric impurities through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C and ¹⁹F NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument parameters.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra (¹H and ¹³C to the residual solvent peak of DMSO-d₆ at δ 2.50 and 39.52 ppm, respectively; ¹⁹F can be referenced externally or internally if a standard is used).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure and compare with the reference data in the tables above.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of the compound and assess its purity by separating it from potential impurities.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected m/z of the deprotonated molecule ([M-H]⁻).
-
Determine the retention time of the main peak.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and check for the characteristic isotopic pattern of bromine and chlorine.
-
Calculate the purity of the sample based on the peak area percentage in the chromatogram.
-
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the confirmation of product purity.
A Comparative Guide to HPLC and UPLC Methods for the Analysis of 4-Bromo-2-chloro-5-fluorobenzoic Acid and its Derivatives
UPLC, a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than traditional HPLC.[1][2] This fundamental difference leads to significant improvements in resolution, sensitivity, and speed of analysis.[3][4] UPLC systems can reduce analysis time by up to nine times compared to HPLC systems using 5 µm particle size columns.[1] This translates to higher throughput and reduced solvent consumption, making UPLC a cost-effective and environmentally friendly option for high-volume laboratories.[2][4]
Performance Comparison: HPLC vs. UPLC
The following tables summarize the expected quantitative performance differences between HPLC and UPLC for the analysis of 4-Bromo-2-chloro-5-fluorobenzoic acid, based on typical results for similar compounds.
Table 1: Representative Chromatographic Performance
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency, better resolution.[2] |
| Column Dimensions | 4.6 x 150 mm (Typical) | 2.1 x 50 mm (Typical) | Faster analysis, less solvent.[4] |
| Operating Pressure | 500-6000 psi | Up to 15,000 psi | Enables use of smaller particles. |
| Run Time | 15-20 minutes | 3-10 minutes | Increased sample throughput.[5] |
| Resolution | Good | Excellent | Better separation of impurities.[3] |
| Sensitivity | High | Very High | Lower limits of detection. |
| Solvent Consumption | High | Low (at least 80% less) | Reduced operational cost.[1] |
Table 2: Representative Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~50 ng/mL | ~5 ng/mL |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~15 ng/mL |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
Experimental Protocols
The following are detailed, representative methodologies for HPLC and UPLC analysis of this compound. These protocols are based on methods for structurally similar compounds and should be optimized and validated for specific applications.[6][7][8]
Representative HPLC Method Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Representative UPLC Method Protocol
-
Instrumentation: A UPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Method Selection Workflow
The choice between HPLC and UPLC depends on the specific needs of the laboratory, including sample throughput requirements, sensitivity needs, and budget constraints. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: A workflow for selecting between HPLC and UPLC for the analysis of this compound.
Conclusion
While traditional HPLC remains a robust and reliable technique for the analysis of many pharmaceutical compounds, UPLC offers significant advantages in speed, resolution, and sensitivity for the analysis of this compound and its derivatives.[2][3] The reduced run times and lower solvent consumption of UPLC can lead to substantial long-term cost savings and increased laboratory productivity.[4] For laboratories with high throughput needs or those requiring trace-level analysis, UPLC is the superior choice. However, for laboratories with existing validated HPLC methods, lower sample volumes, or significant budget constraints for new instrumentation, HPLC remains a viable and effective option. The selection of the most appropriate technique should be based on a careful consideration of the specific analytical requirements and available resources.
References
- 1. rjptonline.org [rjptonline.org]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. scribd.com [scribd.com]
- 4. biomedres.us [biomedres.us]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. s4science.at [s4science.at]
A Comparative Guide to Impurity Profiling of Synthesized 4-Bromo-2-chloro-5-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comparative overview of analytical methodologies for the impurity profiling of synthesized 4-Bromo-2-chloro-5-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail potential impurities, comparative analytical techniques with supporting hypothetical data, and detailed experimental protocols.
Understanding Potential Impurities
Impurities in a synthesized compound like this compound can originate from various sources, including the synthetic route, starting materials, reagents, and degradation. A thorough understanding of the synthesis process is crucial for predicting potential process-related impurities.
A hypothetical synthetic pathway for this compound is illustrated below. This pathway helps in identifying potential impurities arising from incomplete reactions or side reactions.
Caption: A potential synthetic pathway for this compound highlighting the introduction of process-related impurities.
Based on this hypothetical pathway, potential impurities could include:
-
Isomeric Impurities: Bromination at different positions on the aromatic ring.
-
Unreacted Starting Materials: Residual 2-chloro-5-fluorobenzoic acid.
-
Over-brominated or Under-brominated Species: Impurities with more than one or no bromine atoms.
-
Reagent-related Impurities: Residues from brominating agents or catalysts.
-
Degradation Products: Arising from exposure to stress conditions like heat, light, acid, and base.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate identification and quantification of impurities. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the impurity profiling of this compound.
The following diagram illustrates a typical workflow for impurity profiling.
Caption: A generalized workflow for the impurity profiling of a synthesized chemical entity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound using different analytical techniques.
| Impurity | HPLC-UV (Area %) | GC-MS (Relative Abundance %) | ¹H NMR (mol %) |
| Isomer 1 (3-Bromo) | 0.12 | 0.15 | 0.13 |
| Starting Material | 0.08 | 0.10 | 0.09 |
| Degradant 1 (Acid) | 0.25 | Not Volatile | 0.22 |
| Degradant 2 (Oxidative) | 0.18 | Not Volatile | 0.16 |
| Unknown Impurity A | 0.05 | 0.06 | Not Detected |
Comparison of Analytical Techniques
The choice of analytical technique depends on the nature of the impurities and the desired information.
Caption: A comparison of the advantages and disadvantages of common analytical techniques for impurity profiling.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable impurity profiling.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 15 80 20 80 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation (with derivatization): To 1 mg of the sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized sample.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic acid (for quantitative NMR).
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 s.
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into an NMR tube. Dissolve in approximately 0.75 mL of DMSO-d₆.
Conclusion
The impurity profiling of synthesized this compound requires a multi-faceted analytical approach. While HPLC-UV is a robust technique for routine quantification of known impurities, LC-MS and GC-MS are invaluable for the identification of unknown impurities and those present at trace levels. NMR spectroscopy provides detailed structural information and can be used for absolute quantification. A combination of these techniques, guided by a thorough understanding of the synthetic process and potential degradation pathways, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The data and protocols presented in this guide, while illustrative, provide a solid framework for developing a comprehensive impurity profiling strategy.
The Strategic Role of 4-Bromo-2-chloro-5-fluorobenzoic Acid in Modern Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery project. Among the myriad of building blocks available, halogenated benzoic acids have emerged as privileged scaffolds due to their ability to impart favorable physicochemical and biological properties to drug candidates. This guide provides a comprehensive comparative study of 4-Bromo-2-chloro-5-fluorobenzoic acid and its analogues as scaffolds in drug discovery, with a particular focus on their application in the development of kinase inhibitors.
This analysis delves into the structure-activity relationships (SAR) of derivatives, presents comparative data on their biological performance, and provides detailed experimental protocols for key assays. By offering a clear comparison with alternative scaffolds, this guide aims to equip researchers with the necessary information to make informed decisions in the rational design of novel therapeutics.
Physicochemical Properties and Their Impact on Drug Design
The unique substitution pattern of this compound, featuring three distinct halogen atoms, provides a powerful tool for fine-tuning the properties of a drug candidate. The presence of bromine, chlorine, and fluorine atoms significantly influences the molecule's lipophilicity, electronic character, and metabolic stability, all of which are critical parameters in drug design.
To illustrate the impact of different halogenation patterns, the following table compares the key physicochemical properties of this compound with some of its close analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| This compound | C₇H₃BrClFO₂ | 253.45 | 3.1 | 2.5 |
| 4-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 2.9 | 2.7 |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 2.6 | 2.8 |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 2.5 | 2.7 |
| 4-Bromo-3,5-difluorobenzoic acid | C₇H₃BrF₂O₂ | 237.00 | 2.8 | 2.6 |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.
The data highlights how the addition and position of different halogens can modulate lipophilicity (LogP) and acidity (pKa). These variations are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.
Performance in Drug Discovery: A Focus on Kinase Inhibition
Halogenated benzoic acid scaffolds are frequently employed in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The halogen atoms can form specific interactions, such as halogen bonds, within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.
While specific examples of kinase inhibitors directly derived from this compound are not extensively reported in publicly available literature, a study on closely related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors provides valuable insights into the potential of this scaffold.
Comparative Biological Activity of Substituted Benzamide Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 4-bromo-2-substituted-N-(3,5-dimethoxyphenyl)benzamide derivatives against the FGFR1 kinase and their anti-proliferative activity against the NCI-H1581 non-small cell lung cancer cell line.
| Compound ID | R Group (at position 2) | FGFR1 IC₅₀ (µM) | NCI-H1581 IC₅₀ (µM) |
| C1 | -NH₂ | > 50 | > 50 |
| C2 | -NH-acetyl | 5.83 ± 0.61 | 8.21 ± 0.93 |
| C3 | -NH-propionyl | 3.17 ± 0.35 | 4.52 ± 0.51 |
| C4 | -NH-butyryl | 2.48 ± 0.29 | 3.15 ± 0.42 |
| C9 | -NH-isobutyryl | 1.25 ± 0.23 | 1.85 ± 0.32 |
Data extracted from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors.
These results demonstrate a clear structure-activity relationship, where increasing the steric bulk of the acyl group at the 2-position of the 4-bromobenzamide scaffold enhances both the inhibitory activity against FGFR1 and the anti-proliferative effect on cancer cells. This suggests that the 4-bromo-2-substituted benzoic acid core provides a solid foundation for developing potent kinase inhibitors.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for the key experiments cited.
Synthesis of 4-Bromo-2-acylamino-N-(3,5-dimethoxyphenyl)benzamides
A general procedure for the synthesis of the compounds listed in the table above is as follows:
-
Amidation: 4-Bromo-2-aminobenzoic acid is reacted with 3,5-dimethoxyaniline in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (N,N-Dimethylformamide) to yield 4-bromo-2-amino-N-(3,5-dimethoxyphenyl)benzamide.
-
Acylation: The resulting amide is then acylated at the 2-amino position using the appropriate acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane (DCM) at room temperature.
-
Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The structure and purity of the compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro FGFR1 Kinase Assay
The inhibitory activity of the compounds against FGFR1 can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents and Materials:
-
Recombinant human FGFR1 enzyme
-
Poly(Glu,Tyr) 4:1 as the substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
-
Procedure:
-
A 5 µL solution of the test compound at various concentrations is added to the wells of a 384-well plate.
-
2.5 µL of a solution containing the FGFR1 enzyme and the substrate is added to each well.
-
The kinase reaction is initiated by adding 2.5 µL of ATP solution.
-
The plate is incubated at room temperature for 1 hour.
-
5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP.
-
The plate is incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
The plate is incubated for 30 minutes at room temperature.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: NCI-H1581 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the control (DMSO-treated) cells.
-
IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Simplified FGFR1 signaling pathway and the point of inhibition by 4-bromobenzamide derivatives.
Caption: General experimental workflow for the synthesis and evaluation of 4-bromobenzamide derivatives.
Conclusion
This compound and its analogues represent a valuable and versatile class of scaffolds for drug discovery. Their unique halogenation patterns provide a means to finely tune physicochemical and biological properties, making them particularly well-suited for the development of targeted therapies such as kinase inhibitors. The comparative data and detailed protocols presented in this guide underscore the potential of these scaffolds and provide a solid foundation for further research and development efforts. As our understanding of structure-activity relationships continues to evolve, these halogenated benzoic acid derivatives are poised to play an increasingly important role in the design of the next generation of innovative medicines.
Navigating Regioselectivity: A Comparative Guide to Reactions with 4-Bromo-2-chloro-5-fluorobenzoic acid
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving polysubstituted aromatic compounds is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of the expected regiochemical outcomes for reactions with 4-Bromo-2-chloro-5-fluorobenzoic acid, a versatile building block in medicinal chemistry. The analysis is supported by established principles of organic chemistry and includes detailed experimental protocols for key reaction types.
The reactivity of this compound is dictated by the electronic and steric effects of its four substituents: a bromine atom, a chlorine atom, a fluorine atom, and a carboxylic acid group. These substituents influence the electron density of the aromatic ring and the relative reactivity of the carbon-halogen bonds, thereby controlling the position of chemical transformations. This guide will focus on three major classes of reactions: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
Predicting Regioselectivity: The Hierarchy of Halogen Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of aryl halides in these reactions generally follows the order of I > Br > Cl >> F.[1] For this compound, this trend strongly predicts that cross-coupling reactions will occur selectively at the C-Br bond.
In contrast, the regioselectivity of nucleophilic aromatic substitution (SNAr) is governed by the stability of the negatively charged intermediate (Meisenheimer complex). This stability is enhanced by electron-withdrawing groups ortho and para to the site of nucleophilic attack. The high electronegativity of fluorine often makes the C-F bond a favorable site for SNAr, provided it is activated by suitably positioned electron-withdrawing groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound. Given the reactivity trend of halogens, the reaction of this compound with a boronic acid is expected to proceed selectively at the C4-Br position.
Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield Range |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/Water (4:1) | 90-100 | 2-Chloro-5-fluoro-4-phenylbenzoic acid | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene/Water (10:1) | 100 | 2-Chloro-5-fluoro-4-(4-methoxyphenyl)benzoic acid | High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).
-
Reaction: Stir the mixture at the specified temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reaction is expected to be highly regioselective for the C-Br bond of this compound.
Table 2: Predicted Regioselective Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield Range |
| Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu (1.2 equiv) | Toluene | 100 | 2-Chloro-5-fluoro-4-(morpholino)benzoic acid | Good to High |
| Aniline | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ (1.5 equiv) | Dioxane | 110 | 2-Chloro-5-fluoro-4-(phenylamino)benzoic acid | Good |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv) in a vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and stir the mixture at the specified temperature. Monitor the reaction by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity in SNAr reactions of this compound is more nuanced. The strong electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the para-bromo and ortho-chloro substituents and the meta-directing carboxylic acid, suggests that the C-F bond at the C5 position is a likely site for nucleophilic attack. The stability of the resulting Meisenheimer intermediate is key to this prediction.
Table 3: Predicted Regioselective Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Predicted Major Product | Predicted Yield Range |
| Sodium methoxide | - | Methanol | Reflux | 4-Bromo-2-chloro-5-methoxybenzoic acid | Moderate to Good |
| Pyrrolidine | K₂CO₃ | DMSO | 120 | 4-Bromo-2-chloro-5-(pyrrolidin-1-yl)benzoic acid | Moderate |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMSO), add the nucleophile (1.5-2.0 equiv) and a base (if required, e.g., K₂CO₃).
-
Reaction: Heat the reaction mixture to the specified temperature and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
Caption: Nucleophilic aromatic substitution on this compound.
Conclusion
The regioselectivity of reactions involving this compound can be reliably predicted based on fundamental principles of organic chemistry. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the significantly weaker carbon-bromine bond directs the reaction to the C4 position with high selectivity. In contrast, for nucleophilic aromatic substitution, the electronic activation of the C-F bond suggests that substitution will preferentially occur at the C5 position.
While specific experimental data for all reaction types on this particular substrate is not extensively available in the literature, the provided protocols for analogous systems offer a strong starting point for reaction optimization. Researchers and drug development professionals can leverage this understanding of regioselectivity to strategically design synthetic routes to novel and complex molecules.
References
A Comparative Guide to Analytical Standards of 4-Bromo-2-chloro-5-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of analytical standards for 4-Bromo-2-chloro-5-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into a comparison with its structural isomers, present detailed experimental protocols for its analysis, and visualize a typical analytical workflow.
Performance Comparison of Analytical Standards
The quality of an analytical standard is primarily defined by its purity. For this compound and its isomers, purity is typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the typical purity specifications available from various suppliers for these compounds.
| Compound Name | CAS Number | Molecular Formula | Typical Purity (%) | Analytical Method Used |
| This compound | 177480-81-8 | C₇H₃BrClFO₂ | ≥98% | HPLC, NMR[1][2] |
| 4-Bromo-3-chloro-5-fluorobenzoic acid | 1263274-74-3 | C₇H₃BrClFO₂ | ≥97% | HPLC, NMR[3] |
| 4-Bromo-5-chloro-2-fluorobenzoic acid | 1349708-91-3 | C₇H₃BrClFO₂ | ≥98% | HPLC, NMR[4] |
| 2-Bromo-4-chloro-3-fluorobenzoic acid | 170108-06-2 | C₇H₃BrClFO₂ | Not specified | - |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | C₇H₄BrClO₂ | Not specified | GC-MS data available[5] |
| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | C₇H₄BrClO₂ | Not specified | GC-MS data available[6][7] |
Note: The purity values are representative and may vary between suppliers and batches. It is recommended to always refer to the Certificate of Analysis (CoA) provided by the supplier for specific lot information.
Experimental Protocols
Accurate and reproducible analytical data are crucial for the validation of research and manufacturing processes. Below are detailed protocols for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for the analysis of benzoic acid derivatives and is suitable for determining the purity of this compound.[8][9][10]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B).
-
Gradient Program:
-
Start with 30% A, hold for 2 minutes.
-
Linearly increase to 90% A over 15 minutes.
-
Hold at 90% A for 5 minutes.
-
Return to 30% A over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For carboxylic acids like this compound, derivatization is often necessary to improve volatility.
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., Acetonitrile).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure of the analytical standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purity assessment of a this compound analytical standard using HPLC.
Caption: Workflow for Purity Determination by HPLC.
This guide provides a foundational understanding of the analytical standards for this compound. By utilizing the provided comparative data and experimental protocols, researchers can make informed decisions when selecting and using these critical reagents in their scientific endeavors.
References
- 1. 177480-81-8|this compound|BLD Pharm [bldpharm.com]
- 2. China Customized 177480-81-8 | this compound 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]
- 3. 4-Bromo-3-chloro-5-fluorobenzoic acid | 1263274-74-3 [sigmaaldrich.com]
- 4. 1349708-91-3|4-Bromo-5-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. irejournals.com [irejournals.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloro-5-fluorobenzoic Acid: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 4-Bromo-2-chloro-5-fluorobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and professionals in drug development must adhere to strict protocols when managing chemical waste. The following guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, a compound that presents notable health hazards.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to handle it safely.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash face, hands and any exposed skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1] |
Experimental Protocol: Laboratory-Scale Disposal
This protocol details the methodology for the safe disposal of small quantities of this compound typically used in a research setting.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:
-
NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.[3]
-
A lab coat or other protective clothing to prevent skin exposure.[3]
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound using dry cleanup procedures to avoid generating dust.
-
Place the collected solid into a clearly labeled, sealed container. The container should be designated for hazardous chemical waste.
-
-
Contaminated Materials:
-
Any materials used in the handling or cleanup of the chemical (e.g., weighing paper, contaminated gloves, paper towels) must also be considered hazardous waste.
-
Place all contaminated materials into the same sealed hazardous waste container.
-
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Disposal:
-
Dispose of the hazardous waste container through an approved waste disposal plant or an authorized hazardous waste collection point.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling 4-Bromo-2-chloro-5-fluorobenzoic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-fluorobenzoic acid. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary: this compound is a hazardous substance that can cause significant irritation and potential harm upon exposure. Based on available safety data, it is classified with the following hazards:
It may also be harmful if swallowed or inhaled.[1] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and up-to-date information before handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields and a Face Shield | Goggles or safety glasses should be worn at all times when handling the chemical.[1][3][5][6] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing or aerosolization. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended.[7] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Discard gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn to protect against incidental skin contact.[8] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is necessary when working outside of a chemical fume hood or when there is a potential for generating dust or aerosols.[5][8] The type of respirator should be selected based on the potential exposure concentration. |
Standard Operating Procedure for Handling
Proper handling procedures are crucial to minimize exposure risk. The following workflow outlines the key steps for safely using this compound.
Caption: Workflow for safely handling this compound.
Emergency Response Plan
In the event of accidental exposure, immediate and appropriate action is critical. The following flowchart outlines the emergency procedures.
Caption: Emergency response flowchart for accidental exposure.
Storage and Disposal
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Disposal: Dispose of this chemical and its container as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[6] Do not allow the product to enter drains.[6] Contaminated packaging should be treated as the product itself.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
